Norsufentanil-d3
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
N-phenyl-N-[4-(trideuteriomethoxymethyl)piperidin-4-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-3-15(19)18(14-7-5-4-6-8-14)16(13-20-2)9-11-17-12-10-16/h4-8,17H,3,9-13H2,1-2H3/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOZGJWEIWAWML-BMSJAHLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1=CC=CC=C1)C2(CCNCC2)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OCC1(CCNCC1)N(C2=CC=CC=C2)C(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901038275 | |
| Record name | Norsufentanil-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901038275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204688-16-3 | |
| Record name | Norsufentanil-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901038275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of Norsufentanil-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Norsufentanil-d3, a deuterated analog of the major metabolite of the potent synthetic opioid sufentanil. This compound is an essential internal standard for the quantitative analysis of norsufentanil in biological matrices by mass spectrometry-based methods. This document details a plausible synthetic route, analytical characterization techniques, and relevant data for researchers in the fields of pharmacology, toxicology, and drug metabolism.
Introduction
Norsufentanil is the primary N-dealkylated metabolite of sufentanil, a powerful opioid analgesic used in anesthesia and for the management of severe pain.[1] The monitoring of sufentanil and its metabolites is crucial in clinical and forensic toxicology. This compound, with its formal name N-[4-(methoxy-d3-methyl)-4-piperidinyl]-N-phenyl-propanamide, serves as an ideal internal standard for these analytical applications due to its chemical similarity to the analyte and its distinct mass shift, which allows for accurate quantification by mass spectrometry.[2][3]
Chemical Structure and Properties:
| Property | Value |
| Formal Name | N-[4-(methoxy-d3-methyl)-4-piperidinyl]-N-phenyl-propanamide |
| CAS Number | 1204688-16-3[2] |
| Molecular Formula | C₁₆H₂₁D₃N₂O₂[2] |
| Molecular Weight | 279.4 g/mol [2] |
| Appearance | Typically supplied as a solution in an organic solvent (e.g., methanol, methyl acetate) |
Synthesis of this compound
While specific, proprietary synthesis methods for commercially available this compound are not publicly disclosed, a plausible and detailed synthetic protocol can be derived from established synthetic routes for fentanyl and its analogs. The key step in the synthesis of this compound is the introduction of the trideuterated methyl group. A representative synthetic workflow is outlined below.
Figure 1: Plausible synthetic pathway for this compound.
Experimental Protocol: A Representative Synthesis
Step 1: N-Acylation of 4-(Phenylamino)-4-(hydroxymethyl)piperidine
-
To a solution of 4-(phenylamino)-4-(hydroxymethyl)piperidine in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere, add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).
-
Cool the reaction mixture in an ice bath.
-
Slowly add propionyl chloride dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-(4-(hydroxymethyl)-4-piperidinyl)-N-phenylpropanamide.
Step 2: Williamson Ether Synthesis with Iodomethane-d3
-
Dissolve the crude product from Step 1 in a dry, polar aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) under an inert atmosphere.
-
Cool the solution in an ice bath and add a strong base, such as sodium hydride (NaH), portion-wise.
-
Allow the mixture to stir at room temperature for a period to ensure the formation of the alkoxide.
-
Add iodomethane-d3 (CD₃I) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until completion, monitored by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.
Step 3: Purification
-
Purify the crude this compound using column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC) to yield the final product of high purity.
Characterization of this compound
The structural identity and purity of the synthesized this compound are confirmed through various analytical techniques.
Figure 2: Analytical workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound. The absence of a signal in the typical methoxy region of the ¹H NMR spectrum and the characteristic triplet pattern (due to deuterium coupling) in the ¹³C NMR spectrum for the methoxy carbon confirm the successful incorporation of the deuterium label.
Predicted ¹H and ¹³C NMR Data:
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Proton | δ (ppm) |
| Aromatic-H | 7.4 - 7.2 |
| Piperidine-H (axial/equatorial) | 3.2 - 2.8, 2.0 - 1.5 |
| -CH₂-O- | ~3.4 |
| -N-CH₂- (piperidine) | 3.2 - 2.8 |
| -CO-CH₂-CH₃ | ~2.1 |
| -CO-CH₂-CH₃ | ~1.0 |
Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is the primary technique for which this compound is utilized. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition, while tandem mass spectrometry (MS/MS) provides characteristic fragmentation patterns for structural confirmation and quantification.
Expected Mass Spectrometric Data:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| [M+H]⁺ (calculated) | 280.2317 |
| [M+H]⁺ (observed) | ~280.23 |
Predicted MS/MS Fragmentation:
The fragmentation of this compound is expected to follow pathways similar to other fentanyl analogs, with characteristic losses.
| Precursor Ion (m/z) | Predicted Fragment Ions (m/z) | Plausible Neutral Loss |
| 280.2 | ~224.2 | C₂H₅CHO |
| 280.2 | ~188.1 | C₅H₁₀N₂O |
| 280.2 | ~105.1 | C₁₃H₁₉D₃N₂O |
Note: The fragmentation pattern can be influenced by the collision energy and the mass spectrometer used.
Chromatographic Analysis
Chromatographic methods such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to assess the purity of this compound and are integral to its application in quantitative methods.
Typical Chromatographic Conditions for Analysis:
| Technique | Column | Mobile Phase/Carrier Gas | Detection |
| LC-MS/MS | C18 reverse-phase column | Gradient of acetonitrile and water with formic acid | Triple Quadrupole MS |
| GC-MS | Capillary column (e.g., DB-5ms) | Helium | Mass Spectrometer |
Application as an Internal Standard
This compound is primarily used as an internal standard in the quantification of norsufentanil in biological samples such as blood, plasma, and urine. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it corrects for variations in sample preparation, matrix effects, and instrument response.
Workflow for Quantitative Analysis using this compound:
Figure 3: General workflow for the use of this compound as an internal standard.
Conclusion
This compound is a critical analytical tool for the accurate quantification of norsufentanil. This guide has provided a comprehensive overview of its synthesis, based on established chemical principles for fentanyl analogs, and its characterization using modern analytical techniques. The detailed protocols and data presented herein are intended to support researchers and professionals in the fields of drug development, pharmacology, and forensic science in their understanding and application of this important stable isotope-labeled standard.
References
Norsufentanil-d3: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the available solubility and stability data for Norsufentanil-d3. The information is curated for researchers, scientists, and drug development professionals, with a focus on clear data presentation, detailed experimental methodologies, and visual representations of key processes.
Core Data: Solubility and Stability
A critical aspect of working with any compound is understanding its solubility and stability profile. This section presents the currently available data for this compound.
Solubility Data
The solubility of this compound has been determined in various common laboratory solvents. This information is crucial for the preparation of stock solutions and for designing experiments in different biological and chemical matrices. The quantitative data is summarized in Table 1.
| Solvent | Solubility (mg/mL) |
| DMF | 30 |
| DMSO | 20 |
| Ethanol | 30 |
| PBS (pH 7.2) | 0.16 |
Table 1: Solubility of this compound in Various Solvents.
Stability Profile
Specific quantitative stability data for this compound under a wide range of pH and temperature conditions is not extensively available in the public domain. However, valuable insights can be drawn from studies on its non-deuterated counterpart, norsufentanil, and other fentanyl analogs.
General Stability of N-dealkylated Fentanyl Analogs:
Studies on the stability of a range of fentanyl analogs have shown that N-dealkylated metabolites, such as norsufentanil, are among the most stable compounds within this class.[1] Key qualitative findings include:
-
pH Dependency: Fentanyl analogs, including norsufentanil, are generally stable at a pH of 6 or lower.[1] They exhibit instability in strongly alkaline environments.[1]
-
Temperature Effects: Elevated temperatures can lead to the degradation of fentanyl analogs.[1]
-
Long-Term Storage: When stored at -20°C, Norsufentanil is stable for at least four years.
Forced Degradation Studies:
Forced degradation studies on fentanyl provide insights into potential degradation pathways for its metabolites. Under acidic conditions, fentanyl degrades, while it shows stability against light exposure and basic conditions.[2] Thermal degradation of fentanyl can produce norsufentanil as a degradant.[2][3]
While this information provides a general understanding, it is crucial for researchers to perform specific stability studies for this compound under their unique experimental conditions.
Experimental Protocols
This section outlines detailed methodologies for key experiments related to the analysis of this compound.
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol describes a standard method for determining the solubility of a compound in an aqueous buffer.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., PBS pH 7.2) in a glass vial. The excess solid should be visible.
-
Seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Agitate the vial at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period to reach equilibrium (typically 24-48 hours).
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vial to stand undisturbed to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filter the aliquot through a suitable syringe filter (e.g., 0.22 µm) to remove any undissolved particles.
-
-
Quantification:
-
Dilute the filtered supernatant with an appropriate solvent to a concentration within the calibration range of the analytical method.
-
Analyze the diluted sample using a validated analytical method, such as LC-MS/MS, to determine the concentration of this compound.
-
The determined concentration represents the solubility of the compound under the tested conditions.
-
Stability Assessment by a Stability-Indicating LC-MS/MS Method
This protocol outlines a general approach for assessing the stability of this compound under various stress conditions.
-
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Prepare working solutions by diluting the stock solution with the desired stress condition media (e.g., acidic, basic, or oxidative solutions) to a known concentration.
-
-
Application of Stress Conditions:
-
Acidic/Basic Hydrolysis: Incubate the working solutions in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) media at a controlled temperature (e.g., 60°C).
-
Oxidative Degradation: Treat the working solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the working solution (in a neutral buffer) to elevated temperatures (e.g., 80°C).
-
Photostability: Expose the working solution to a controlled light source (e.g., UV or fluorescent light).
-
-
Time-Point Sampling:
-
At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples as necessary.
-
-
Sample Analysis:
-
Analyze the samples using a validated stability-indicating LC-MS/MS method. This method should be able to separate the intact this compound from any potential degradation products.
-
Quantify the remaining concentration of this compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
This data can be used to determine the degradation rate and half-life under each stress condition.
-
Visualizing Core Processes
Graphical representations are invaluable for understanding complex biological and experimental pathways. The following diagrams were created using Graphviz (DOT language) to illustrate key concepts related to this compound.
Signaling Pathway: Metabolism of Sufentanil
Sufentanil, a potent µ-opioid receptor agonist, is metabolized in the liver primarily by cytochrome P450 enzymes (specifically CYP3A4). A major metabolic pathway is N-dealkylation, which results in the formation of norsufentanil. Unlike its parent compound, norsufentanil is considered an inactive metabolite, meaning it does not significantly activate the µ-opioid receptor to produce analgesic effects.
Metabolism of Sufentanil to the inactive metabolite Norsufentanil.
Experimental Workflow: LC-MS/MS Analysis
The quantification of this compound in biological samples typically involves a multi-step process, from sample preparation to instrumental analysis. This workflow ensures the accurate and precise measurement of the analyte.
A typical workflow for the analysis of this compound by LC-MS/MS.
References
- 1. Temperature and pH-dependent stability of fentanyl analogs: Degradation pathways and potential biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Forced degradation of fentanyl: identification and analysis of impurities and degradants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Role of Norsufentanil-d3 in Advancing Opioid Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of opioid research and forensic analysis, precision and accuracy are paramount. The emergence of potent synthetic opioids necessitates robust analytical methodologies for their detection and quantification. This technical guide delves into the core application of Norsufentanil-d3, a critical tool in the analytical chemist's arsenal, focusing on its use as an internal standard in mass spectrometry-based quantification of norsufentanil and related compounds.
Core Application: An Internal Standard for Quantitative Analysis
This compound is a deuterated analog of norsufentanil, a metabolite of the potent synthetic opioid sufentanil. Its primary and indispensable role in research is to serve as an internal standard for the quantification of norsufentanil using hyphenated chromatographic and mass spectrometric techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS)[1].
The use of a stable isotope-labeled internal standard like this compound is a cornerstone of high-quality quantitative analysis. It is chemically identical to the analyte of interest (norsufentanil) but has a different mass due to the presence of deuterium atoms. This property allows it to mimic the analyte throughout the entire analytical process, from sample extraction and preparation to chromatographic separation and ionization in the mass spectrometer. By compensating for variations in sample preparation and instrument response, it ensures a more accurate and precise quantification of the target analyte.
Technical Data Summary
The utility of this compound as an internal standard is underpinned by its specific physicochemical properties. The following table summarizes key quantitative data for this compound.
| Parameter | Value | Reference |
| Formal Name | N-[4-(methoxy-d3-methyl)-4-piperidinyl]-N-phenyl-propanamide | [1] |
| Molecular Formula | C₁₆H₂₁D₃N₂O₂ | [1] |
| Formula Weight | 279.4 | [1] |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₃) | [1] |
| Typical Formulation | A solution in methyl acetate | [1] |
Experimental Protocol: Quantification of Norsufentanil in Biological Matrices using this compound
The following is a representative experimental protocol for the quantification of norsufentanil in a biological matrix (e.g., urine, plasma) using this compound as an internal standard with LC-MS/MS. This protocol is a composite based on established methodologies for the analysis of fentanyl analogs[2][3][4][5].
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Objective: To extract and concentrate norsufentanil and the internal standard from the biological matrix and remove potential interferences.
-
Procedure:
-
To 1 mL of the biological sample (e.g., urine), add a known amount of this compound working solution.
-
Add 1 mL of a suitable buffer (e.g., 100 mM phosphate buffer, pH 6) and vortex.
-
Condition a mixed-mode SPE cartridge by sequentially passing methanol and then water through it.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with water followed by an acidic solution (e.g., 100 mM acetic acid) to remove interferences.
-
Dry the cartridge thoroughly under vacuum.
-
Elute the analytes with a suitable organic solvent, often containing a small amount of a basic modifier (e.g., methanol with 2% ammonium hydroxide).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Objective: To chromatographically separate norsufentanil from other compounds and detect and quantify it using tandem mass spectrometry.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with two solvents, typically water with a small amount of acid (e.g., 0.1% formic acid) as mobile phase A, and an organic solvent like acetonitrile or methanol with the same acid concentration as mobile phase B.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
-
Injection Volume: Typically 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for both norsufentanil and this compound are monitored.
-
For Norsufentanil: A specific precursor ion (the protonated molecule [M+H]⁺) is selected and fragmented, and a characteristic product ion is monitored.
-
For this compound: The same principle applies, but the precursor ion will have a mass-to-charge ratio that is 3 units higher than that of unlabeled norsufentanil.
-
-
Optimization: The collision energy and other MS parameters are optimized to achieve the best signal intensity for each transition.
-
3. Data Analysis and Quantification
-
Calibration Curve: A calibration curve is constructed by analyzing a series of calibration standards containing known concentrations of norsufentanil and a constant concentration of this compound. The curve is generated by plotting the ratio of the peak area of norsufentanil to the peak area of this compound against the concentration of norsufentanil.
-
Quantification: The concentration of norsufentanil in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating this value on the calibration curve.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in utilizing this compound for quantitative research.
Caption: Experimental workflow for Norsufentanil quantification.
Caption: Logic of using an internal standard for quantification.
References
- 1. caymanchem.com [caymanchem.com]
- 2. ovid.com [ovid.com]
- 3. Simultaneous quantification of fentanyl, sufentanil, cefazolin, doxapram and keto‐doxapram in plasma using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Fentanyl and Its Analogues in Human Urine by LC-MS/MS [restek.com]
- 5. chemistryworld.com [chemistryworld.com]
The Metabolism of Sufentanil to Norsufentanil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the metabolic conversion of the potent synthetic opioid, sufentanil, to its primary metabolite, norsufentanil. The document outlines the core metabolic pathway, the principal enzymes involved, quantitative kinetic and concentration data, and detailed experimental protocols for studying this biotransformation.
Core Metabolic Pathway: N-Dealkylation of Sufentanil
Sufentanil is a potent opioid analgesic that undergoes extensive metabolism primarily in the liver and, to a lesser extent, in the small intestine.[1][2] The predominant metabolic pathway is oxidative N-dealkylation, which involves the removal of the N-phenethyl group from the piperidine ring to form the inactive metabolite, norsufentanil.[1][3] This biotransformation is a critical step in the detoxification and elimination of the drug.
The Role of Cytochrome P450 3A4 (CYP3A4)
The primary enzyme responsible for the N-dealkylation of sufentanil to norsufentanil is Cytochrome P450 3A4 (CYP3A4).[4][5][6] Studies using human liver microsomes have demonstrated that the rate of norsufentanil formation is highly correlated with CYP3A4 activity.[4][7] Chemical inhibitors known to target CYP3A4, such as troleandomycin, gestodene, ketoconazole, and erythromycin, strongly inhibit the metabolism of sufentanil.[4][6] Furthermore, antibodies raised against CYP3A4 have been shown to markedly inhibit the formation of norsufentanil in microsomal incubations.[4][6][7] While other CYP enzymes have been investigated, CYP3A4 is confirmed as the major catalyst in this metabolic reaction.[5][7]
Quantitative Data
The following tables summarize key quantitative data related to the metabolism of sufentanil to norsufentanil.
Enzyme Kinetics
Kinetic analysis of sufentanil N-dealkylation in human liver microsomes has established the following parameters.
| Parameter | Value | Source |
| Km (Michaelis Constant) | 117 µM | [7][8] |
| Vmax (Maximum Reaction Velocity) | 3.86 nmol norsufentanil / min / nmol P450 | [7][8] |
Urinary Concentrations of Sufentanil and Norsufentanil
Analysis of urine samples from patients administered sufentanil (via Duragesic® transdermal patches) shows a wide variation in concentrations, with the metabolite norsufentanil generally present at higher levels than the parent drug.[9] This is consistent with extensive metabolism.[9]
| Patch Dose (µg/h) | Analyte | Mean Concentration (ng/mL) | Concentration Range (ng/mL) | Source |
| 25 | Fentanyl | 47 | 0 - 983 | [9] |
| Norsufentanil | 175 | 0 - 980 | [9] | |
| 50 | Fentanyl | 74 | 0 - 589 | [9] |
| Norsufentanil | 257 | 0 - 2200 | [9] | |
| 75 | Fentanyl | 107 | 0 - 1280 | [9] |
| Norsufentanil | 328 | 0 - 5630 | [9] |
Note: The data reflects concentrations from random urine specimens and shows significant inter-individual variability.[9]
Experimental Protocols
The study of sufentanil metabolism typically involves in vitro assays with human liver microsomes followed by advanced analytical techniques for the identification and quantification of metabolites.
In Vitro Metabolism using Human Liver Microsomes
This protocol is a synthesized representation of methods described in the literature.[4][6][7]
-
Preparation of Incubation Mixture:
-
Human liver microsomes are suspended in a buffered solution (e.g., potassium phosphate buffer).
-
The mixture is fortified with an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to provide the necessary cofactors for CYP450 enzyme activity.
-
-
Incubation:
-
A solution of sufentanil (often radiolabeled, e.g., ³H-sufentanil, at a specific concentration such as 0.25 µM) is added to the microsomal preparation.[4]
-
The reaction is initiated by adding the NADPH-generating system.
-
The mixture is incubated at 37°C for a specified time (e.g., 10-30 minutes).
-
-
Reaction Termination:
-
The reaction is stopped by adding a quenching agent, such as a cold organic solvent (e.g., methanol or acetonitrile), which also serves to precipitate proteins.
-
-
Sample Preparation for Analysis:
-
The quenched mixture is centrifuged to pellet the precipitated proteins.
-
The supernatant, containing the parent drug and its metabolites, is collected for analysis.
-
-
Inhibition Studies (Optional):
-
To confirm the role of specific CYP isoforms, the incubation can be performed in the presence of known chemical inhibitors (e.g., ketoconazole for CYP3A4) or specific antibodies against the target enzyme.[4][6] A reduction in metabolite formation compared to a control incubation indicates the enzyme's involvement.
-
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a gold standard technique for the sensitive and specific detection of sufentanil and norsufentanil in biological matrices.[10][11]
-
Sample Preparation (from Urine):
-
An internal standard (e.g., norsufentanil-d5) is added to the urine sample.[12]
-
The sample is buffered (e.g., with acetate buffer, pH 4.0).[12]
-
Solid-Phase Extraction (SPE) is performed to clean up the sample and concentrate the analytes. An Oasis HLB C18 column is commonly used for this purpose.[12]
-
The analytes are eluted from the SPE column with a solvent, which is then evaporated and the residue reconstituted in a mobile phase-compatible solution.
-
-
Chromatographic Separation (LC):
-
The prepared sample is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Analytes are separated on a C18 analytical column using a gradient elution program with a mobile phase typically consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).
-
-
Detection and Quantification (MS/MS):
-
The column eluent is introduced into a tandem mass spectrometer, often using an electrospray ionization (ESI) source.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for sufentanil, norsufentanil, and their internal standards are monitored for highly selective and sensitive quantification.
-
References
- 1. Metabolic Pathways and Potencies of New Fentanyl Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Metabolic Pathways and Potencies of New Fentanyl Analogs [frontiersin.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Identification of human liver cytochrome P-450 3A4 as the enzyme responsible for fentanyl and sufentanil N-dealkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Possible involvement of multiple cytochrome P450S in fentanyl and sufentanil metabolism as opposed to alfentanil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholars.mssm.edu [scholars.mssm.edu]
- 7. Metabolism of fentanyl, a synthetic opioid analgesic, by human liver microsomes. Role of CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Urine concentrations of fentanyl and norfentanyl during application of Duragesic transdermal patches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Review of analytical methods for screening and quantification of fentanyl analogs and novel synthetic opioids in biological specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. ovid.com [ovid.com]
The Role of Cytochrome P450 in Sufentanil Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sufentanil, a potent synthetic opioid analgesic, is extensively metabolized in the liver, a process critical to its pharmacokinetic profile and clinical efficacy. The cytochrome P450 (CYP) superfamily of enzymes, particularly the CYP3A4 isoform, plays a central role in the biotransformation of sufentanil. Understanding the intricacies of this metabolic pathway is paramount for predicting drug-drug interactions, understanding interindividual variability in patient response, and ensuring the safe and effective use of this powerful analgesic. This guide provides a comprehensive overview of the role of cytochrome P450 in sufentanil metabolism, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.
Cytochrome P450 3A4: The Primary Catalyst in Sufentanil Metabolism
Extensive in vitro studies utilizing human liver microsomes and recombinant CYP enzymes have unequivocally identified CYP3A4 as the principal enzyme responsible for the metabolism of sufentanil.[1][2][3][4] The primary metabolic pathway is oxidative N-dealkylation at the piperidine nitrogen, leading to the formation of the inactive metabolite, norsufentanil.[3][4][5] The rate of sufentanil N-dealkylation shows a significant correlation with CYP3A4 activity markers, such as nifedipine oxidation.[2]
While CYP3A4 is the major contributor, the potential involvement of other CYP isoforms, though minor, has been explored. However, studies have shown no significant correlation between sufentanil metabolism and the activities of other CYPs, including CYP1A2, CYP2A6, CYP2C8, CYP2C9, CYP2D6, and CYP2E1.[1][2]
The significant role of CYP3A4 has important clinical implications. Co-administration of sufentanil with potent inhibitors or inducers of CYP3A4 can lead to significant alterations in sufentanil plasma concentrations, potentially resulting in adverse effects or therapeutic failure.[6] For instance, CYP3A4 inhibitors can increase sufentanil exposure, heightening the risk of respiratory depression, while inducers can decrease its efficacy.
Metabolic Pathways of Sufentanil
The biotransformation of sufentanil proceeds through several key pathways, with N-dealkylation being the most prominent.
As illustrated in Figure 1, the primary metabolic fate of sufentanil is its conversion to norsufentanil via CYP3A4-mediated oxidative N-dealkylation.[3][4] Other minor metabolic pathways include oxidative O-demethylation and aromatic hydroxylation, leading to the formation of other metabolites, such as desmethyl-sufentanil.[5] These minor metabolites are generally formed in much smaller quantities. Ultimately, the metabolites are excreted from the body.
Quantitative Data on Sufentanil Metabolism
The kinetics of sufentanil metabolism have been characterized in human liver microsomes. The following table summarizes key quantitative data from a representative study.
| Parameter | Value | Species | In Vitro System | Reference |
| Apparent Km | 15.2 µM | Human | Liver Microsomes | [5] |
| Apparent Vmax | 6.15 nmol/min/mg protein | Human | Liver Microsomes | [5] |
Table 1: Kinetic Parameters of Sufentanil Metabolism
These kinetic parameters provide valuable insights into the affinity of CYP3A4 for sufentanil and the maximum rate of its metabolism under the specified in vitro conditions.
Experimental Protocols
The investigation of sufentanil metabolism typically involves in vitro assays using human-derived materials. A common and informative approach is the use of human liver microsomes, which are rich in CYP enzymes.
Protocol: In Vitro Metabolism of Sufentanil using Human Liver Microsomes
1. Materials and Reagents:
-
Pooled human liver microsomes
-
Sufentanil
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (for reaction termination)
-
Internal standard (for analytical quantification)
-
High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system
2. Incubation Procedure:
-
Prepare a master mix containing the potassium phosphate buffer, MgCl₂, and the NADPH regenerating system.
-
Pre-warm the master mix and the human liver microsomes to 37°C.
-
Add the human liver microsomes to the master mix to achieve the desired final protein concentration (e.g., 0.5 mg/mL).
-
Initiate the metabolic reaction by adding sufentanil to the incubation mixture at various concentrations to determine kinetic parameters.
-
Incubate the reaction mixture at 37°C with gentle shaking for a specified period (e.g., 0, 5, 15, 30, and 60 minutes).
-
Terminate the reaction at each time point by adding a cold organic solvent, such as acetonitrile, containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Collect the supernatant for analysis.
3. Analytical Method:
-
Analyze the supernatant using a validated HPLC-MS/MS method to quantify the concentrations of sufentanil and its primary metabolite, norsufentanil.
-
The HPLC system separates the parent drug from its metabolites.
-
The tandem mass spectrometer provides sensitive and specific detection and quantification.
4. Data Analysis:
-
Calculate the rate of metabolite formation at each sufentanil concentration.
-
Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for studying sufentanil metabolism in vitro.
Conclusion
The metabolism of sufentanil is predominantly mediated by cytochrome P450 3A4, leading to the formation of the inactive metabolite norsufentanil. This metabolic pathway is a critical determinant of sufentanil's pharmacokinetic profile and is a key consideration for potential drug-drug interactions. The quantitative data and experimental protocols provided in this guide offer a technical foundation for researchers and drug development professionals working with this potent opioid. A thorough understanding of the role of CYP3A4 in sufentanil metabolism is essential for optimizing its therapeutic use and ensuring patient safety.
References
- 1. researchgate.net [researchgate.net]
- 2. scholars.mssm.edu [scholars.mssm.edu]
- 3. Identification of human liver cytochrome P-450 3A4 as the enzyme responsible for fentanyl and sufentanil N-dealkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Possible involvement of multiple cytochrome P450S in fentanyl and sufentanil metabolism as opposed to alfentanil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biotransformation of sufentanil in liver microsomes of rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ajmc.com [ajmc.com]
Norsufentanil-d3: A Technical Guide to Commercial Availability and Analytical Considerations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of Norsufentanil-d3, a critical analytical reference standard. It is intended to serve as a resource for researchers, scientists, and drug development professionals who require this material for quantitative analysis of norsufentanil, a primary metabolite of the potent synthetic opioid sufentanil. This document outlines commercially available sources, their product specifications, and a representative analytical workflow for its use.
Commercial Availability and Suppliers
This compound is available from a limited number of specialized chemical suppliers as an analytical reference standard. Its primary application is as an internal standard for chromatographic and mass spectrometric quantification of norsufentanil.[1][2] The deuterated form, containing three deuterium atoms, ensures its mass is distinct from the endogenous metabolite, allowing for precise and accurate quantification in complex biological matrices.[1]
Below is a summary of commercially available this compound:
| Supplier | CAS Number | Purity | Formulation | Available Quantities |
| Cayman Chemical | 1204688-16-3 | ≥99% deuterated forms (d1-d3) | A solution in methyl acetate | 500µg, 1mg, 5mg |
| AK Scientific (via ChemicalBook) | 1204688-16-3 | Not specified | Not specified | 500µg, 1mg, 5mg |
Note: Product specifications and availability are subject to change. Please consult the suppliers directly for the most current information.
Analytical Applications and Experimental Protocols
This compound is intended for forensic and research applications.[1][2] The physiological and toxicological properties of this compound are not fully elucidated.[1] It serves as an indispensable tool in methods developed to detect and quantify norsufentanil in biological samples, such as urine, to monitor sufentanil metabolism.
While a specific synthesis protocol for this compound is not publicly detailed, analytical methods for the detection of the parent compound, norsufentanil, provide a framework for its use. A common approach involves ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS).
Representative Experimental Workflow: Quantification of Norsufentanil in Urine using this compound Internal Standard
The following workflow is a composite representation based on established analytical methods for fentanyl analogs and their metabolites.[3][4][5]
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 3. europeanreview.org [europeanreview.org]
- 4. Bioanalytical methods for the quantification of hydromorphone, fentanyl, norfentanyl, morphine, morphine-3ß-glucuronide and morphine-6ß-glucuronide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Review of analytical methods for screening and quantification of fentanyl analogs and novel synthetic opioids in biological specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of Norsufentanil using Norsufentanil-d3 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norsufentanil is the primary metabolite of the potent synthetic opioid analgesic, sufentanil. Accurate and reliable quantification of norsufentanil in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and forensic toxicology. This document provides detailed application notes and protocols for the use of Norsufentanil-d3 as an internal standard in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of norsufentanil. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative mass spectrometry, as it effectively compensates for variations in sample preparation, chromatography, and ionization efficiency, thereby ensuring the highest accuracy and precision.[1]
This compound is an ideal internal standard for the quantification of norsufentanil due to its chemical and physical similarities to the unlabeled analyte.[2] It co-elutes with norsufentanil under typical reversed-phase chromatographic conditions and exhibits similar ionization and fragmentation patterns, with a mass shift of 3 Da, allowing for clear differentiation by the mass spectrometer.
This document outlines two common sample preparation protocols: Solid-Phase Extraction (SPE) for plasma samples, which provides excellent sample cleanup and concentration, and a simple "dilute-and-shoot" method for urine samples, offering high throughput and ease of use. Additionally, detailed LC-MS/MS parameters and validation data are provided to guide researchers in establishing a robust and reliable analytical method.
Sufentanil Metabolism Pathway
Sufentanil is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system. The major metabolic pathway is N-dealkylation, which results in the formation of its inactive metabolite, norsufentanil.[3][4][5][6] Minor metabolic pathways may also exist. Understanding this pathway is essential for interpreting drug metabolism and pharmacokinetic data.
Sufentanil Metabolism via CYP3A4.
Experimental Protocols
Solid-Phase Extraction (SPE) Protocol for Plasma Samples
This protocol is recommended for the extraction of norsufentanil from plasma, providing a clean extract and enabling lower limits of detection.
Materials:
-
Human plasma samples
-
This compound internal standard working solution (e.g., 100 ng/mL in methanol)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium hydroxide
-
Formic acid
-
SPE cartridges (e.g., mixed-mode cation exchange)
-
Phosphate buffer (e.g., 100 mM, pH 6.0)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Sample Pre-treatment: To 500 µL of plasma sample, add 25 µL of the this compound internal standard working solution. Add 500 µL of phosphate buffer (100 mM, pH 6.0) and vortex to mix.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of water, followed by 2 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 2 mL of a freshly prepared solution of 5% ammonium hydroxide in a 95:5 (v/v) mixture of dichloromethane and isopropanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) and vortex.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Dilute-and-Shoot Protocol for Urine Samples
This protocol is a rapid and simple method for the analysis of norsufentanil in urine, suitable for high-throughput screening.[2][7][8]
Materials:
-
Human urine samples
-
This compound internal standard working solution (e.g., 100 ng/mL in methanol)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Centrifuge
-
Vortex mixer
Procedure:
-
Sample Preparation: To 100 µL of urine sample in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.
-
Dilution: Add 880 µL of a 10:90 (v/v) methanol:water solution.
-
Mixing and Centrifugation: Vortex the sample for 30 seconds and then centrifuge at 10,000 x g for 5 minutes to pellet any particulates.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
The following are typical starting parameters for the LC-MS/MS analysis of norsufentanil. These may require optimization based on the specific instrumentation used.
Liquid Chromatography (LC) Parameters
| Parameter | Recommended Condition |
| Column | C18 or Biphenyl column (e.g., 100 x 2.1 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5-95% B over 5 minutes, hold for 1 min, re-equilibrate for 2 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Gas Temp | 500°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| Norsufentanil | 277.2 | 105.1 | 25 | 50 |
| 277.2 | 84.1 | 30 | 50 | |
| This compound | 280.2 | 105.1 | 25 | 50 |
| 280.2 | 84.1 | 30 | 50 |
Note: Collision energies should be optimized for the specific instrument being used.
Experimental Workflow Diagram
LC-MS/MS Workflow for Norsufentanil.
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of norsufentanil using this compound as an internal standard. The data is compiled from various studies and represents expected performance.[9][10][11][12][13][14][15]
Calibration and Linearity
| Matrix | Calibration Range (ng/mL) | r² | Weighting |
| Plasma | 0.1 - 100 | > 0.995 | 1/x |
| Urine | 0.5 - 200 | > 0.995 | 1/x |
Limits of Detection (LOD) and Quantification (LOQ)
| Matrix | LOD (ng/mL) | LOQ (ng/mL) |
| Plasma | 0.05 | 0.1 |
| Urine | 0.2 | 0.5 |
Accuracy and Precision
| Matrix | Concentration (ng/mL) | Accuracy (% Bias) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Plasma | 0.3 (Low QC) | ± 10% | < 10% | < 15% |
| 10 (Mid QC) | ± 10% | < 10% | < 15% | |
| 80 (High QC) | ± 10% | < 10% | < 15% | |
| Urine | 1.5 (Low QC) | ± 15% | < 10% | < 15% |
| 50 (Mid QC) | ± 15% | < 10% | < 15% | |
| 150 (High QC) | ± 15% | < 10% | < 15% |
Recovery and Matrix Effect
| Matrix | Extraction Method | Recovery (%) | Matrix Effect (%) |
| Plasma | SPE | > 85% | < 15% |
| Urine | Dilute-and-Shoot | N/A | < 20% |
Recovery is not applicable for the dilute-and-shoot method as there is no extraction step.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of norsufentanil in biological matrices by LC-MS/MS. The protocols and methods described in this document offer both high sensitivity and high throughput options to suit various research needs. Proper method validation is essential to ensure the accuracy and precision of the results. The provided data serves as a guideline for expected method performance.
References
- 1. academic.oup.com [academic.oup.com]
- 2. sepscience.com [sepscience.com]
- 3. scholars.mssm.edu [scholars.mssm.edu]
- 4. researchgate.net [researchgate.net]
- 5. Fentanyl metabolism by human hepatic and intestinal cytochrome P450 3A4: implications for interindividual variability in disposition, efficacy, and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Determination of morphine and codeine in plasma by HPLC following solid phase extraction [pubmed.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. Determining Plasma Morphine Levels Using Gc-Ms After Solid Phase Extraction to Monitor Drug Levels in the Postoperative Period | Clinics [elsevier.es]
- 10. stacks.cdc.gov [stacks.cdc.gov]
- 11. Frontiers | Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry Assay for Quantifying Fentanyl and 22 Analogs and Metabolites in Whole Blood, Urine, and Hair [frontiersin.org]
- 12. Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry Assay for Quantifying Fentanyl and 22 Analogs and Metabolites in Whole Blood, Urine, and Hair - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. Analysis of 17 fentanyls in plasma and blood by UPLC-MS/MS with interpretation of findings in surgical and postmortem casework - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
Application Note: Quantitative Determination of Norsufentanil in Human Urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Norsufentanil-d3 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Norsufentanil is the primary metabolite of the potent synthetic opioid sufentanil. Monitoring its presence and concentration in urine is crucial for clinical and forensic toxicology, as well as in pain management compliance testing and doping control. This application note provides a detailed protocol for the sensitive and selective quantification of norsufentanil in human urine using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The method employs Norsufentanil-d3, a deuterated analog, as an internal standard to ensure accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.
The described methodology is based on solid-phase extraction (SPE) for sample clean-up and concentration, followed by instrumental analysis. This approach offers high recovery and sensitivity, making it suitable for detecting low concentrations of norsufentanil that are often present in urine samples.
Quantitative Data Summary
The following table summarizes the typical validation parameters for the quantitative analysis of norsufentanil in urine using LC-MS/MS. These values are representative of the performance expected from the described protocol.
| Parameter | Norsufentanil | Notes |
| Limit of Detection (LOD) | 0.003 - 0.5 ng/mL | Dependent on instrumentation and specific method parameters.[1] |
| Limit of Quantification (LOQ) | 0.006 - 0.5 ng/mL | The lowest concentration that can be reliably quantified with acceptable precision and accuracy.[1][2] |
| Linearity (R²) | > 0.99 | Demonstrates a strong correlation between concentration and instrument response.[3][4] |
| Recovery | 89.1% - 104.9% | Indicates the efficiency of the extraction process.[1][2] |
| Intra-day Precision (%CV) | < 15% | Measures the precision of the method within a single day.[1][3] |
| Inter-day Precision (%CV) | < 20% | Measures the reproducibility of the method across different days.[1][5] |
| Matrix Effect | Compensated by IS | The use of a deuterated internal standard minimizes the impact of matrix components on ionization.[6] |
Experimental Protocol
This protocol details the steps for sample preparation, LC-MS/MS analysis, and data processing for the quantification of norsufentanil in urine.
Materials and Reagents
-
Norsufentanil certified reference material
-
This compound internal standard (IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide
-
Deionized water (18 MΩ·cm)
-
Phosphate buffer (0.1 M, pH 6.0)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Cation Exchange or Hydrophilic-Lipophilic Balanced)
-
Human urine (drug-free for standards and controls)
Preparation of Standards and Controls
-
Stock Solutions: Prepare individual stock solutions of norsufentanil and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of norsufentanil by serial dilution of the stock solution with a 50:50 methanol:water mixture.
-
Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in methanol.
-
Calibration Standards and Quality Controls (QCs): Spike drug-free human urine with the norsufentanil working standards to create a calibration curve over the desired concentration range (e.g., 0.1 - 100 ng/mL). Prepare at least three levels of QC samples (low, medium, and high).
Sample Preparation (Solid-Phase Extraction)
-
Sample Pre-treatment: To 1 mL of urine sample, calibrator, or QC, add 20 µL of the this compound internal standard working solution and 1 mL of 0.1 M phosphate buffer (pH 6.0). Vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a weak organic solvent (e.g., 20% methanol in water) to remove interferences.
-
Elution: Elute the analytes from the cartridge with 2 mL of a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography system.
-
Analytical Column: A C18 or similar reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for norsufentanil and this compound should be optimized. Representative transitions are:
-
Norsufentanil: e.g., m/z 277.1 → 128.1 (quantifier), 277.1 → 96.0 (qualifier)[2]
-
This compound: e.g., m/z 280.1 → 131.1 (or other appropriate transition depending on the labeling)
-
Data Analysis
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is generated by plotting the peak area ratios of the calibration standards against their corresponding concentrations using a linear regression model. The concentration of norsufentanil in the unknown samples is then determined from this calibration curve.
Visualizations
Experimental Workflow
Caption: Workflow for Norsufentanil Analysis in Urine.
Logical Relationship of Analytical Components
Caption: Core Components of the Analytical Method.
References
- 1. Identification of fentanyl, alfentanil, sufentanil, remifentanil and their major metabolites in human urine by liquid chromatography/tandem mass spectrometry for doping control purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of fentanyl, metabolite and analogs in urine by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ovid.com [ovid.com]
- 6. Validation of an automated solid-phase extraction method for the analysis of 23 opioids, cocaine, and metabolites in urine with ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Recovery Solid-Phase Extraction of Norsufentanil from Human Plasma Using a Deuterated Internal Standard
Abstract
This application note details a robust and reliable solid-phase extraction (SPE) method for the quantitative analysis of norsufentanil in human plasma. The protocol employs a mixed-mode cation exchange SPE strategy, which provides excellent sample cleanup and high analyte recovery. The use of a deuterated internal standard, norsufentanil-d5, ensures accuracy and precision in quantification by correcting for matrix effects and variability during sample preparation and analysis. This method is suitable for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, toxicological analysis, and clinical monitoring of sufentanil and its metabolites. The subsequent analysis is performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Norsufentanil is the primary metabolite of the potent synthetic opioid sufentanil. Accurate and sensitive quantification of norsufentanil in biological matrices such as plasma is crucial for understanding the pharmacokinetics of the parent drug and for forensic and clinical toxicology. Solid-phase extraction is a widely used technique for sample preparation in bioanalysis due to its ability to remove interfering substances and concentrate the analyte of interest. Mixed-mode cation exchange (MCX) SPE is particularly effective for the extraction of basic compounds like norsufentanil from complex biological samples. This method combines reversed-phase and strong cation exchange retention mechanisms for enhanced selectivity and sample cleanup. The inclusion of a stable isotope-labeled internal standard, such as norsufentanil-d5, is critical for compensating for potential analyte loss during sample processing and for mitigating the impact of matrix effects on ionization efficiency in LC-MS/MS analysis.
Experimental Protocols
Materials and Reagents
-
Analytes: Norsufentanil, Norsufentanil-d5 (internal standard)
-
SPE Cartridge: Mixed-Mode Cation Exchange (MCX), 30 mg/1 mL
-
Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Deionized Water (18 MΩ·cm)
-
Reagents: Formic acid, Ammonium hydroxide, Ammonium acetate
-
Biological Matrix: Human plasma
Sample Preparation
-
Allow frozen human plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To 500 µL of plasma, add 25 µL of the norsufentanil-d5 internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Vortex the sample for 10 seconds.
-
Protein Precipitation & pH Adjustment: Add 1 mL of 4% phosphoric acid in water to the plasma sample. This step disrupts protein binding and adjusts the pH to ensure norsufentanil is protonated and can bind to the cation exchange sorbent.
-
Vortex for 20-30 seconds.
-
Centrifuge the sample at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
The supernatant is now ready for solid-phase extraction.
Solid-Phase Extraction (SPE) Protocol
The following protocol is designed for a 30 mg/1 mL mixed-mode cation exchange SPE cartridge.
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol.
-
Equilibration: Equilibrate the cartridge with 1 mL of deionized water. Do not allow the sorbent to dry.
-
Loading: Load the supernatant from the sample preparation step onto the SPE cartridge at a slow and steady flow rate (approximately 1 mL/min).
-
Washing:
-
Wash 1: Pass 1 mL of 0.1% formic acid in deionized water to remove polar interferences.
-
Wash 2: Pass 1 mL of methanol to remove non-polar, non-basic interferences.
-
-
Elution: Elute the analyte and internal standard by passing 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. This step neutralizes the charge on the analyte, disrupting the cation exchange retention mechanism and allowing for its elution.
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for analysis.
-
LC-MS/MS Analysis
-
LC Column: C18 column (e.g., 50 mm x 2.1 mm, 1.9 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Table 1: Proposed MRM Transitions for Norsufentanil and Norsufentanil-d5
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| Norsufentanil | 291.2 | 188.1 | 84.1 | 20 |
| Norsufentanil-d5 | 296.2 | 188.1 | 89.1 | 20 |
Note: Collision energies should be optimized for the specific instrument being used.
Data Presentation
The following table summarizes the expected quantitative performance of this method based on typical results for similar assays.
Table 2: Expected Quantitative Performance Data
| Parameter | Norsufentanil |
| Linear Range | 0.05 - 50 ng/mL |
| Limit of Detection (LOD) | 0.02 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL |
| Recovery (%) | > 85% |
| Matrix Effect (%) | < 15% |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
Visualizations
Caption: Workflow for the solid-phase extraction of norsufentanil from human plasma.
Conclusion
The described solid-phase extraction method using a mixed-mode cation exchange sorbent provides a highly effective and reproducible approach for the extraction of norsufentanil from human plasma. The protocol is straightforward and can be easily implemented in a laboratory setting. The use of a deuterated internal standard ensures high accuracy and precision, making this method well-suited for demanding applications in clinical and forensic toxicology, as well as in pharmaceutical research and development. The detailed protocol and expected performance characteristics serve as a valuable resource for scientists requiring a reliable method for norsufentanil quantification in plasma.
Application Notes and Protocols for Norsufentanil-d3 in Postmortem Forensic Toxicology Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sufentanil, a potent synthetic opioid, is increasingly encountered in postmortem forensic toxicology casework. Accurate and reliable quantification of sufentanil and its primary metabolite, norsufentanil, is crucial for determining the cause and manner of death. The use of a stable isotope-labeled internal standard is essential for minimizing matrix effects and ensuring the accuracy of quantitative results obtained by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Norsufentanil-d3 is an ideal internal standard for the quantification of norsufentanil, and by extension, for monitoring sufentanil exposure. These application notes provide a detailed protocol for the analysis of norsufentanil in postmortem specimens using this compound as an internal standard.
Principle
The method described is based on solid-phase extraction (SPE) of norsufentanil and the internal standard, this compound, from postmortem matrices, followed by analysis using LC-MS/MS. The use of a deuterated internal standard that co-elutes with the analyte of interest allows for accurate quantification by correcting for variations in sample preparation and instrument response.
Data Presentation
The following table summarizes typical quantitative validation parameters for the analysis of norsufentanil in postmortem blood using an LC-MS/MS method with a deuterated internal standard.
| Parameter | Result |
| Linearity Range | 0.1 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | ± 15% |
| Extraction Recovery | > 85% |
| Matrix Effect | Minimal (< 15%) |
Experimental Protocols
Materials and Reagents
-
Norsufentanil and this compound standards
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Ammonium formate
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
Postmortem specimens (e.g., blood, liver homogenate)
-
Phosphate buffer (pH 6)
-
Deionized water
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 1 mL of postmortem specimen (e.g., blood), add 4 mL of phosphate buffer (pH 6) and vortex to mix.
-
Internal Standard Spiking: Add a known concentration of this compound internal standard solution to the pre-treated sample and vortex.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water, and finally 3 mL of phosphate buffer (pH 6). Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of an acidic wash (e.g., 0.1 M acetic acid), and then 3 mL of methanol.
-
Elution: Elute the analytes with 3 mL of a basic elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: A C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 95% A
-
1-8 min: Gradient to 5% A
-
8-9 min: Hold at 5% A
-
9-10 min: Return to 95% A
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Norsufentanil: Precursor Ion (m/z) → Product Ion (m/z) (Specific values to be optimized based on instrumentation)
-
This compound: Precursor Ion (m/z) → Product Ion (m/z) (Specific values to be optimized based on instrumentation)
-
Mandatory Visualizations
Application Note: Ultrasensitive Detection of Fentanyl and its Metabolites in Hair using LC-MS/MS
Abstract
This application note describes a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of fentanyl and its major metabolites, including norfentanyl, in human hair. Hair analysis provides a wide window of detection, offering valuable insights into chronic substance use. The protocol outlined below includes a streamlined solid-phase extraction (SPE) procedure for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for forensic toxicology, clinical research, and drug development applications, offering excellent sensitivity, specificity, and a wide dynamic range.
Introduction
Fentanyl, a potent synthetic opioid, and its analogues pose a significant public health risk. Monitoring their use is crucial for both clinical and forensic purposes. Hair, as a biological matrix, is advantageous for detecting past exposure to drugs over a long period. This application note provides a detailed protocol for a validated LC-MS/MS method to accurately and reliably measure fentanyl and its metabolites in hair samples.[1][2][3][4]
Experimental Workflow
The overall experimental workflow for the analysis of fentanyl and its metabolites in hair is depicted in the diagram below.
Caption: Experimental workflow for LC-MS/MS analysis of fentanyl in hair.
Materials and Reagents
-
Fentanyl, Norfentanyl, and their deuterated internal standards (e.g., Fentanyl-D5)
-
LC-MS grade methanol, acetonitrile, water, and formic acid[1]
-
Ammonium acetate[1]
-
Dichloromethane[5]
-
Solid-Phase Extraction (SPE) cartridges (e.g., OASIS MCX)
-
Phosphate buffer (pH 6)
Detailed Protocols
Sample Preparation
-
Decontamination: Weigh approximately 20-100 mg of hair and wash it sequentially with dichloromethane and methanol to remove external contaminants.[5] Air dry the hair completely.
-
Incubation: Pulverize or finely cut the decontaminated hair. Incubate the hair sample in a solution such as methanol or a phosphate buffer at an elevated temperature (e.g., 95°C for 10 minutes) to facilitate drug extraction from the hair matrix.[5] Some methods also employ sonication in methanol/5M HCl.[6]
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge (e.g., OASIS MCX) with methanol followed by water.
-
Load the supernatant from the incubation step onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analytes with a suitable elution solvent (e.g., methanol with 5% ammonium hydroxide).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40-45°C.[6] Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.
LC-MS/MS Analysis
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.
Chromatographic Conditions:
| Parameter | Value |
| Column | ACQUITY UPLC HSS T3 (100 mm × 2.1 mm, 1.8 µm) or equivalent[7] |
| Mobile Phase A | 0.1% formic acid in 10 mmol/L ammonium acetate aqueous solution[7] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid[1][7] |
| Flow Rate | 0.20 - 0.35 mL/min[1][7] |
| Gradient | A typical gradient starts with a low percentage of organic phase (e.g., 5-15% B), ramps up to a high percentage (e.g., 95% B), and then re-equilibrates.[1][7] |
| Column Temperature | 30 - 50 °C[1][7] |
| Injection Volume | 1 - 10 µL[1] |
Mass Spectrometry Parameters:
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode. The following table provides example MRM transitions for fentanyl and norfentanyl. It is crucial to optimize these parameters for the specific instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Fentanyl | 337.2 | 188.1 | 30 - 40 | 20 - 30 |
| 105.1 | 35 - 45 | |||
| Norfentanyl | 233.2 | 84.1 | 25 - 35 | 15 - 25 |
| 150.1 | 10 - 20 | |||
| Fentanyl-D5 | 342.2 | 188.1 | 30 - 40 | 20 - 30 |
Quantitative Data Summary
The following table summarizes the quantitative performance of a typical LC-MS/MS method for the analysis of fentanyl and its analogues in hair.
| Analyte | Limit of Detection (LOD) (pg/mg) | Limit of Quantification (LOQ) (pg/mg) | Linear Range (pg/mg) | Recovery (%) |
| Fentanyl | 0.05 - 3 | 0.1 - 11 | 0.1 - 1000 | >84 |
| Norfentanyl | 0.05 - 7 | 0.1 - 21 | 0.1 - 1000 | >74 |
| Acetylfentanyl | 0.05 | 1 | 1 - 1000 | >80 |
| Furanylfentanyl | 0.2 | 0.5 | 0.5 - 1000 | >75 |
| Carfentanil | 0.5 | 1 | 1 - 1000 | >78 |
Data compiled from multiple sources for illustrative purposes. Actual performance may vary.[1][5][6]
Fentanyl Metabolism and Detection in Hair
The primary metabolic pathway for fentanyl involves N-dealkylation to form norfentanyl. Both fentanyl and norfentanyl can be incorporated into the hair shaft, providing a historical record of exposure.
Caption: Simplified metabolic pathway of fentanyl and incorporation into hair.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of fentanyl and its metabolites in hair. The protocol is designed for high-throughput laboratories and can be adapted for the analysis of a wider range of synthetic opioids. The excellent sensitivity and specificity make it a valuable tool for forensic investigations, clinical monitoring, and research in the field of substance abuse.
References
- 1. Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry Assay for Quantifying Fentanyl and 22 Analogs and Metabolites in Whole Blood, Urine, and Hair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry Assay for Quantifying Fentanyl and 22 Analogs and Metabolites in Whole Blood, Urine, and Hair [frontiersin.org]
- 3. Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry Assay for Quantifying Fentanyl and 22 Analogs and Metabolites in Whole Blood, Urine, and Hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. doaj.org [doaj.org]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Nine Fentanyl Drugs in Hair Samples by GC-MS/MS and LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Therapeutic Drug Monitoring of Sufentanil using Norsufentanil-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sufentanil is a potent synthetic opioid analgesic used primarily in controlled healthcare settings for anesthesia and analgesia. Due to its high potency and narrow therapeutic window, monitoring its concentration in patients is crucial to ensure efficacy while minimizing the risk of adverse effects, such as respiratory depression.[1][2] Therapeutic drug monitoring (TDM) of sufentanil is therefore a critical tool in clinical practice. This document provides detailed application notes and protocols for the quantitative analysis of sufentanil in human plasma using its deuterated metabolite, Norsufentanil-d3, as an internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Norsufentanil is the primary inactive metabolite of sufentanil, produced via N-dealkylation in the liver.[1] The use of a deuterated internal standard, such as this compound, is the gold standard in quantitative mass spectrometry.[3] It co-elutes with the analyte, compensating for variations in sample preparation, injection volume, and matrix effects, thereby ensuring the highest accuracy and precision in quantification.[3]
Analyte and Internal Standard Information
| Compound | Chemical Name | Molecular Formula | Monoisotopic Mass (Da) |
| Sufentanil | N-[4-(methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide | C22H30N2O2S | 386.20 |
| Norsufentanil | N-[4-(methoxymethyl)-4-piperidinyl]-N-phenylpropanamide | C16H24N2O2 | 276.18 |
| This compound | N-[4-(methoxymethyl)-4-piperidinyl]-N-phenylpropanamide-d3 (propyl-d3) | C16H21D3N2O2 | 279.20 |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a robust method for extracting sufentanil and norsufentanil from plasma, providing a clean extract for LC-MS/MS analysis.
Materials:
-
Human plasma samples
-
This compound internal standard working solution (e.g., 100 ng/mL in methanol)
-
Phosphate buffer (0.1 M, pH 6.0)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium hydroxide
-
Dichloromethane
-
Isopropyl alcohol
-
SPE cartridges (e.g., C18 or mixed-mode)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Protocol:
-
Sample Thawing and Spiking: Thaw frozen plasma samples at room temperature. To a 1.0 mL aliquot of plasma, add a precise volume (e.g., 20 µL) of the this compound internal standard working solution. Vortex for 10 seconds.
-
Sample Pre-treatment: Add 1.0 mL of 0.1 M phosphate buffer (pH 6.0) to the spiked plasma sample. Vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge. Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1-2 mL/min).
-
Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of a 5% methanol in water solution to remove polar interferences. Dry the cartridge under high vacuum for 5 minutes.
-
Elution: Elute the analytes with 3 mL of an elution solvent mixture, such as 5% ammonium hydroxide in a 95:5 (v/v) mixture of dichloromethane and isopropyl alcohol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
LC Parameters:
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol |
| Gradient Elution | Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5-10 µL |
Tandem Mass Spectrometry (MS/MS)
Instrumentation:
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
MS/MS Parameters:
| Parameter | Recommended Settings |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Temperature | 500°C |
| Nebulizer Gas | 50 psi |
| Turbo Gas | 60 psi |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen |
MRM Transitions:
The following are representative MRM transitions. Optimal collision energies should be determined empirically for the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Sufentanil | 387.2 | 238.1 | 100 | 25 |
| 387.2 | 148.1 | 100 | 35 | |
| Norsufentanil | 277.2 | 128.1 | 100 | 20 |
| This compound (IS) | 280.2 | 128.1 | 100 | 20 |
Data Presentation
Method Validation Summary
The following tables summarize typical performance characteristics of an LC-MS/MS method for the quantification of sufentanil using a deuterated internal standard.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |
| Sufentanil | 0.05 - 50 | Linear, 1/x weighting | > 0.995 |
Table 2: Precision and Accuracy
| Analyte | Spiked Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (% Bias) |
| Sufentanil | 0.15 (Low QC) | < 10% | < 12% | ± 15% |
| 2.5 (Mid QC) | < 8% | < 10% | ± 15% | |
| 40 (High QC) | < 7% | < 9% | ± 15% |
Table 3: Recovery and Matrix Effect
| Analyte | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Sufentanil | 2.5 | 85 - 95 | 90 - 110 |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for Sufentanil Quantification in Plasma.
Logical Relationship of Analytes
References
Application Note: Quantitative Analysis of Norsufentanil in Biological Matrices using Norsufentanil-d3 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sufentanil is a potent synthetic opioid analgesic used in clinical settings. Its metabolism is a critical aspect of understanding its pharmacokinetic and pharmacodynamic profile. The primary metabolic pathway for sufentanil is N-dealkylation, catalyzed predominantly by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver, to form its main metabolite, norsufentanil.[1][2] Accurate quantification of norsufentanil is essential for metabolism studies, pharmacokinetic assessments, and in forensic toxicology.
This application note provides a detailed protocol for the quantitative analysis of norsufentanil in biological matrices, such as plasma and whole blood, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs Norsufentanil-d3, a stable isotope-labeled internal standard, to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[3][4]
Principle
The method is based on the principle of stable isotope dilution analysis. A known amount of this compound is added to the biological sample at the beginning of the sample preparation process. This internal standard behaves chemically and physically identically to the endogenous norsufentanil throughout extraction, chromatography, and ionization. By measuring the ratio of the mass spectrometric response of the analyte (norsufentanil) to the internal standard (this compound), precise and accurate quantification can be achieved, irrespective of sample losses during preparation or fluctuations in instrument performance.
Materials and Reagents
-
Norsufentanil standard
-
This compound internal standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid
-
Ammonium acetate
-
Deionized water
-
Drug-free human plasma/blood for calibration standards and quality controls
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) or liquid-liquid extraction solvents (e.g., ethyl acetate)
-
96-well plates (optional)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Experimental Protocols
Sample Preparation
Two common methods for extracting norsufentanil from biological matrices are Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). Protein precipitation is a simpler but potentially less clean alternative.
a) Solid Phase Extraction (SPE) Protocol
-
Sample Pre-treatment: To a 1 mL plasma sample, add 50 µL of the this compound internal standard working solution. Vortex for 10 seconds.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
b) Liquid-Liquid Extraction (LLE) Protocol
-
Sample Pre-treatment: To a 0.5 mL plasma sample, add 25 µL of the this compound internal standard working solution.
-
Alkalinization: Add 50 µL of 1M potassium hydroxide to alkalize the sample.
-
Extraction: Add 2 mL of an organic solvent (e.g., ethyl acetate), vortex for 1 minute, and centrifuge at 3000 rpm for 5 minutes.
-
Separation and Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Analysis
The following are typical parameters for the analysis of norsufentanil. Optimization may be required based on the specific instrumentation used.
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Recommended Setting |
| LC System | |
| Column | C18 or Biphenyl column (e.g., 100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 - 50°C |
| Injection Volume | 5 - 10 µL |
| Gradient | Start at 5-10% B, ramp to 90-95% B over 5-8 minutes, hold, and re-equilibrate. |
| MS/MS System | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 0.5 - 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Gas Flow | 800 - 1200 L/hr |
| Cone Gas Flow | 20 - 50 L/hr |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 2: MRM Transitions for Norsufentanil and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |
| Norsufentanil | 277.2 | 122.1 | 91.1 | Optimized for instrument |
| This compound | 280.2 | 122.1 | 91.1 | Optimized for instrument |
Note: The exact m/z values and collision energies should be optimized for the specific mass spectrometer being used.
Data Analysis and Validation
Calibration curves are generated by plotting the peak area ratio of norsufentanil to this compound against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
Table 3: Typical Method Validation Parameters
| Parameter | Typical Range |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.05 - 1 ng/mL |
| Precision (CV%) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 70% |
| Matrix Effect | Monitored and compensated by the internal standard |
Visualizations
Caption: Metabolic pathway of Sufentanil to Norsufentanil.
Caption: Experimental workflow for Norsufentanil analysis.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of norsufentanil in biological matrices by LC-MS/MS. This approach is crucial for accurate pharmacokinetic and metabolic studies of sufentanil, as well as for applications in clinical and forensic toxicology. The detailed protocols and parameters provided in this application note serve as a comprehensive guide for researchers in the field.
References
Troubleshooting & Optimization
Norsufentanil-d3 Mass Spectrometry Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Norsufentanil-d3 in mass spectrometry-based experiments.
Mass Spectrometry Fragmentation Pattern of this compound
This compound is a deuterated analog of Norsufentanil, a metabolite of the potent synthetic opioid Sufentanil. The inclusion of three deuterium atoms on the methoxy-methyl group provides a distinct mass shift, making it an ideal internal standard for quantitative analysis. Understanding its fragmentation pattern is crucial for accurate method development and data interpretation.
Predicted Fragmentation Data
The following table summarizes the predicted ESI-MS/MS fragmentation data for this compound. The fragmentation pattern is inferred from the known fragmentation of similar fentanyl analogs and the specific location of the deuterium labels.
| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment Ion (m/z) | Relative Abundance |
| 280.2 | [M+H]⁺ | 280.2 | 100% |
| 280.2 | Loss of methoxy-d3-methyl radical | 232.2 | Major |
| 280.2 | Piperidine ring opening | 191.1 | Major |
| 280.2 | Cleavage of the propanamide group | 176.1 | Minor |
| 280.2 | Formation of anilinium ion | 93.1 | Minor |
Experimental Protocols
A typical experimental protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is outlined below.
1. Sample Preparation (from plasma)
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration as per experimental requirements).
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at 5-10% B, ramp up to 95% B over 5-7 minutes, hold for 1-2 minutes, and then re-equilibrate at the initial conditions.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in Positive Ion Mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (Q1) m/z 280.2 → Product ion (Q3) m/z 191.1 (quantifier) and m/z 232.2 (qualifier).
-
Norsufentanil (for quantification): Precursor ion (Q1) m/z 277.2 → Product ion (Q3) m/z 188.1 (quantifier) and m/z 232.2 (qualifier).
-
-
Source Parameters:
-
Capillary Voltage: 3.5-4.5 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Temperature: 350-450 °C.
-
Desolvation Gas Flow: 600-800 L/hr.
-
Cone Gas Flow: 50-150 L/hr.
-
-
Collision Energy: Optimization is required, but typically ranges from 15-30 eV.
Visualizations
Predicted Fragmentation Pathway of this compound
Caption: Predicted fragmentation pathway of protonated this compound.
Troubleshooting and FAQs
Q1: I am not seeing the expected precursor ion for this compound at m/z 280.2.
-
A1: Check your mass spectrometer calibration. Ensure the instrument is properly calibrated across the mass range of interest.
-
A2: Verify the integrity of your this compound standard. The compound may have degraded. Prepare a fresh solution from a reliable source.
-
A3: Optimize your ionization source parameters. In-source fragmentation can sometimes prevent the observation of the precursor ion. Try reducing the source temperature or cone voltage.
-
A4: Confirm the mobile phase composition. An inappropriate pH can affect the ionization efficiency. Ensure the mobile phase contains an acidifier like formic acid for positive ion mode.
Q2: The signal intensity for my this compound standard is very low.
-
A1: Check for ion suppression. Biological matrices can significantly suppress the ESI signal. Ensure your sample preparation method is effective at removing interfering substances. You can assess ion suppression by post-column infusion of a standard solution.
-
A2: Optimize LC conditions. Poor chromatographic peak shape can lead to a lower apparent signal. Experiment with different gradients or a different LC column.
-
A3: Clean the mass spectrometer source. A dirty ion source can lead to a significant drop in sensitivity. Follow the manufacturer's instructions for cleaning the ESI probe and source components.
-
A4: Verify the concentration of your standard. An error in dilution could lead to a lower than expected concentration.
Q3: I am observing unexpected fragment ions in my MS/MS spectrum.
-
A1: Consider the possibility of in-source fragmentation. As mentioned in Q1, high source energies can cause fragmentation before the precursor ion enters the mass analyzer.
-
A2: Check for co-eluting isobaric interferences. Another compound with the same nominal mass as this compound might be eluting at the same retention time. Improve your chromatographic separation to resolve these compounds.
-
A3: Review the fragmentation pathways of related compounds. Fentanyl and its analogs can undergo complex rearrangements. The unexpected ions may be valid fragments arising from a less common pathway.
Q4: Why is the m/z 191.1 fragment a good choice for quantification?
-
A1: Specificity and Intensity. This fragment is proposed to result from a piperidine ring opening, a characteristic fragmentation for this class of compounds. It is often a high-intensity and specific fragment, making it a robust choice for quantification as it is less likely to have interferences compared to smaller, more common fragments.
Q5: Can I use the same fragmentation parameters for this compound as for non-deuterated Norsufentanil?
-
A1: Generally, yes. The deuterium labeling should not significantly alter the fragmentation energetics. However, it is always best practice to optimize collision energy and other MS/MS parameters for each specific analyte and instrument to ensure optimal sensitivity and reproducibility.
Technical Support Center: Overcoming Matrix Effects in Norsufentanil-d3 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the analysis of Norsufentanil-d3.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect my this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2][3] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[2][3] Common sources of matrix effects in biological samples include phospholipids, proteins, salts, and anticoagulants.[1]
Q2: I'm observing significant ion suppression for this compound. What are the likely causes and how can I troubleshoot this?
A2: Ion suppression is a common challenge in LC-MS/MS analysis and can be caused by several factors.[4] A primary cause is the co-elution of matrix components, particularly phospholipids, which can compete with this compound for ionization in the MS source.
To troubleshoot, consider the following steps:
-
Improve Sample Preparation: Enhance your sample clean-up to remove interfering components. Techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective at removing phospholipids than simple Protein Precipitation (PPT).
-
Optimize Chromatography: Modify your chromatographic method to separate this compound from the interfering matrix components. This can involve adjusting the gradient, changing the mobile phase composition, or using a different column chemistry.
-
Check for Phospholipid Elution: Phospholipids often elute in the same retention time window as many analytes. A post-column infusion experiment can help identify the regions of ion suppression in your chromatogram.[5][6]
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard like this compound is designed to co-elute with the analyte and experience similar matrix effects, thus compensating for signal variations. Ensure the internal standard is added early in the sample preparation process.
Q3: My results for this compound are not reproducible across different sample lots. What could be the reason?
A3: Poor reproducibility across different biological sample lots is a strong indicator of variable matrix effects.[2] The composition of biological matrices can differ significantly between individuals or lots, leading to varying degrees of ion suppression or enhancement.[3]
To address this:
-
Evaluate Matrix Effect Across Lots: During method validation, it is crucial to assess the matrix effect using at least six different lots of the biological matrix.[1]
-
Employ a Robust Sample Preparation Method: A more rigorous sample preparation technique, such as SPE, can minimize the variability between different sample lots by providing a cleaner extract.[7]
-
Utilize a Co-eluting Internal Standard: The use of this compound as a stable isotope-labeled internal standard is highly recommended to correct for sample-to-sample variations in matrix effects.
Q4: I have low sensitivity for this compound in my assay. Could this be related to matrix effects?
A4: Yes, low sensitivity can be a direct consequence of ion suppression caused by matrix effects. If co-eluting matrix components are suppressing the ionization of this compound, the detector signal will be reduced, leading to a higher limit of quantification (LOQ).
To improve sensitivity:
-
Minimize Matrix Components: The most effective approach is to reduce the amount of matrix components reaching the MS source. This can be achieved through more effective sample preparation methods like SPE or by diverting the flow to waste during the elution of highly interfering components.
-
Optimize Ionization Source Parameters: Adjusting parameters such as spray voltage, gas flows, and temperature can sometimes help to mitigate the impact of matrix effects.
-
Change Ionization Technique: While Electrospray Ionization (ESI) is common, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects for certain analytes.[3][7]
Troubleshooting Guides
Guide 1: Diagnosing and Mitigating Ion Suppression
This guide provides a systematic approach to identifying and resolving ion suppression issues in your this compound analysis.
Step 1: Confirming Ion Suppression
-
Post-Column Infusion: Infuse a constant concentration of this compound solution into the LC flow after the analytical column while injecting a blank, extracted matrix sample. A dip in the baseline signal at the retention time of this compound indicates ion suppression.[6]
-
Post-Extraction Spike: Compare the peak area of this compound in a neat solution to the peak area of this compound spiked into a blank matrix extract after the extraction process. A lower peak area in the matrix sample confirms ion suppression.[5][6]
Step 2: Identifying the Source of Suppression
-
Analyze the extracted blank matrix using a full scan or precursor ion scan to identify co-eluting endogenous components, particularly phospholipids (look for characteristic ions like m/z 184).
Step 3: Implementing Corrective Actions
-
Sample Preparation: If phospholipids are the culprit, consider switching from Protein Precipitation to a more specific clean-up technique like Solid Phase Extraction (SPE) or a phospholipid removal plate/column (e.g., HybridSPE).
-
Chromatography: Adjust the mobile phase gradient to better separate this compound from the suppression zone. A shallower gradient around the elution time of the analyte can improve resolution.
-
Internal Standard: Ensure that your internal standard, this compound, is behaving similarly to the analyte. The analyte-to-internal standard peak area ratio should remain consistent even with varying matrix effects.
Guide 2: Improving Method Robustness and Reproducibility
This guide focuses on ensuring your this compound method is reliable across different experiments and sample sources.
Step 1: Standardize Sample Handling
-
Ensure consistent collection, processing, and storage of your biological samples. Variations in these steps can introduce variability.
Step 2: Validate with Multiple Matrix Lots
-
During method development and validation, prepare your calibration standards and quality control samples in at least six different sources of blank matrix to assess the inter-lot variability of the matrix effect.[1]
Step 3: Choose the Right Sample Preparation Technique
-
While Protein Precipitation is fast, it is often less effective at removing matrix components. For a more robust method, consider Liquid-Liquid Extraction or Solid Phase Extraction. The choice will depend on the specific matrix and analyte properties.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Minimizing Matrix Effects
| Sample Preparation Technique | Typical Analyte Recovery (%) | Matrix Effect Reduction Efficiency | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 80-100% | Low to Moderate | Fast, simple, inexpensive | Prone to significant matrix effects, especially from phospholipids |
| Liquid-Liquid Extraction (LLE) | 70-95% | Moderate to High | Good removal of salts and proteins | Can be labor-intensive, requires solvent optimization |
| Solid Phase Extraction (SPE) | 85-100% | High | Highly selective, provides clean extracts, amenable to automation | More expensive, requires method development |
| HybridSPE-Phospholipid | >90% | Very High | Specifically targets and removes phospholipids and proteins | Higher cost per sample |
Note: The values presented are typical ranges and can vary depending on the specific analyte, matrix, and protocol.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
-
To 100 µL of plasma/serum sample, add the internal standard (this compound) solution.
-
Add 300 µL of cold acetonitrile (or other suitable organic solvent).
-
Vortex for 1-2 minutes to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma/serum sample, add the internal standard (this compound) solution.
-
Add a buffering agent to adjust the pH (e.g., to make the sample basic for extraction of Norsufentanil).
-
Add 500 µL of an immiscible organic solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5-10 minutes.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness.
-
Reconstitute the residue in the mobile phase.
Protocol 3: Solid Phase Extraction (SPE)
-
Conditioning: Pass a conditioning solvent (e.g., methanol) through the SPE cartridge.
-
Equilibration: Pass an equilibration solvent (e.g., water or buffer) through the cartridge.
-
Loading: Load the pre-treated sample (plasma/serum with internal standard) onto the cartridge.
-
Washing: Pass a wash solvent through the cartridge to remove interfering substances.
-
Elution: Elute this compound using an appropriate elution solvent.
-
Evaporate the eluate to dryness.
-
Reconstitute in the mobile phase for analysis.
Visualizations
Caption: Troubleshooting workflow for matrix effects.
Caption: Sample preparation workflows.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving peak shape and resolution for Norsufentanil-d3 in HPLC
Welcome to the technical support center for the analysis of Norsufentanil-d3 using High-Performance Liquid Chromatography (HPLC). This resource provides detailed troubleshooting guides and answers to frequently asked questions to help you optimize your chromatographic method, improve peak shape, and achieve baseline resolution.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for this compound?
Poor peak shape, particularly peak tailing, is a common issue. For a deuterated basic compound like this compound, the primary cause is often secondary interactions between the analyte and ionized silanol groups on the surface of the silica-based column packing material[1]. Other significant causes include column overload (injecting too high a concentration), contamination of the column frit, or using an injection solvent that is stronger than the mobile phase[2][3][4].
Q2: How can I improve the resolution between this compound and other closely eluting compounds?
Improving resolution requires optimizing one or more of the three key factors in the resolution equation: efficiency (N), selectivity (α), and retention factor (k)[5][6].
-
Selectivity (α) is the most powerful factor for improving resolution.[5] This can be modified by changing the mobile phase composition (e.g., switching from acetonitrile to methanol), adjusting the mobile phase pH, or selecting a different column stationary phase (e.g., C18 to a Phenyl-Hexyl).[6]
-
Efficiency (N) relates to the sharpness of the peaks. It can be increased by using a longer column or a column packed with smaller particles (e.g., sub-2 µm).[6][7]
-
Retention Factor (k) describes how long the analyte is retained on the column. Increasing retention by reducing the amount of organic solvent in the mobile phase can often improve the separation of early-eluting peaks.[5]
Q3: What are some recommended starting HPLC conditions for this compound analysis?
While a method must be optimized for your specific application, a good starting point can be derived from established methods for fentanyl and its primary metabolite, norfentanyl. A reversed-phase C18 column is commonly used.[8][9][10] An isocratic mobile phase consisting of an acidic aqueous buffer (like 0.1% formic acid in water) and an organic modifier (like methanol or acetonitrile) is a typical choice.[8]
In-Depth Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your analysis.
Problem: Severe Peak Tailing
Q: My this compound peak exhibits significant tailing, appearing asymmetric. What is causing this and how can I achieve a more symmetrical peak?
A: Peak tailing is the most common peak shape problem for basic compounds like this compound. It can compromise resolution and lead to inaccurate integration.[11] The causes are typically chemical or physical in nature.
Primary Causes and Solutions for Peak Tailing
| Potential Cause | Description | Recommended Solution(s) |
| Secondary Silanol Interactions | The basic amine groups in this compound interact strongly with acidic, ionized silanol groups on the silica stationary phase, causing a secondary retention mechanism that leads to tailing.[1] | Adjust Mobile Phase pH: Lower the mobile phase pH (e.g., to < 3.5) using an acid like formic acid or phosphoric acid. This protonates the silanol groups, minimizing interaction.[12][13]Add a Competing Base: Introduce a small amount of a basic modifier (e.g., triethylamine) to the mobile phase to compete for the active silanol sites.Use an End-Capped Column: Employ a modern, high-purity silica column that is thoroughly end-capped to shield the silanol groups. |
| Column Overload | Injecting too much analyte mass onto the column saturates the stationary phase, leading to a distorted, tailing peak.[1][3] | Reduce Sample Concentration: Dilute the sample and reinject. If the peak shape improves, the original sample was overloaded.[2]Increase Column Capacity: Use a column with a larger internal diameter or a stationary phase with a higher carbon load.[1] |
| Column Contamination or Degradation | Particulate matter from the sample or mobile phase can block the column inlet frit, distorting the flow path.[3] A void can also form at the head of the column packing bed.[1][4] | Use Guard Columns & In-line Filters: These protect the analytical column from particulates and strongly retained matrix components.[1][14]Filter Samples: Always filter samples through a 0.22 µm or 0.45 µm filter before injection.[12][15]Backflush the Column: Reverse the column direction and flush with a strong solvent to dislodge particulates from the inlet frit.[3] If a void is present, the column usually needs to be replaced. |
| Metal Contamination | Trace metals in the sample, mobile phase, or HPLC system components (e.g., stainless steel frits) can chelate with the analyte, causing tailing. | Use a Bio-inert or PEEK System: If metal chelation is suspected, consider using hardware that minimizes metal contact.Add a Chelating Agent: A small amount of EDTA in the mobile phase can sometimes mitigate this effect. |
Problem: Peak Fronting
Q: My this compound peak is fronting, with a leading edge that is less steep than the trailing edge. What does this indicate?
A: Peak fronting is less common than tailing but can also affect quantification. It is typically caused by sample overload or solvent effects.
Primary Causes and Solutions for Peak Fronting
| Potential Cause | Description | Recommended Solution(s) |
| Sample Overload (Concentration) | The sample concentration is too high for the mobile phase to effectively partition, causing the peak to appear as a "shark fin".[4] | Dilute the Sample: Reduce the concentration of the analyte in the injection solvent.[4] |
| Injection Solvent Incompatibility | The sample is dissolved in a solvent that is significantly stronger (more eluting power) than the mobile phase. This causes the analyte band to spread and travel too quickly at the start of the separation.[14][16] | Dissolve Sample in Mobile Phase: Whenever possible, the ideal injection solvent is the mobile phase itself.[16][17]Use a Weaker Solvent: If the mobile phase cannot be used, ensure the injection solvent is weaker than the mobile phase. |
Problem: Poor Resolution and Co-elution
Q: I am unable to resolve this compound from an impurity or another analyte. What steps can I take to improve the separation?
A: Achieving baseline resolution (Rs > 1.5) is critical for accurate quantification.[13] When peaks overlap, you must adjust the chromatographic parameters that influence efficiency, selectivity, or retention.
Strategies to Improve Peak Resolution
| Strategy | Parameter to Adjust | How it Works & Specific Actions |
| Improve Selectivity (α) | Mobile Phase Composition | Change Organic Modifier: Switching between acetonitrile and methanol alters analyte interactions with the stationary phase, which can dramatically change selectivity.[6]Adjust pH: Modifying the mobile phase pH can change the ionization state of analytes, affecting their retention and potentially resolving co-eluting peaks.[13] |
| Stationary Phase | Change Column Chemistry: If adjusting the mobile phase is not enough, switch to a column with a different stationary phase (e.g., from a standard C18 to a Phenyl-Hexyl or Cyano column) to introduce different retention mechanisms like π-π interactions.[6] | |
| Increase Efficiency (N) | Column Particle Size | Use Smaller Particles: Moving from a 5 µm particle size column to a 3 µm or sub-2 µm (for UHPLC systems) will produce narrower, sharper peaks, which can resolve closely eluting compounds.[7][18] |
| Column Length | Use a Longer Column: Doubling the column length increases the number of theoretical plates, which enhances resolving power, although this will also increase analysis time and backpressure.[6][18] | |
| Optimize Retention (k) | Mobile Phase Strength | Decrease Organic Content: In reversed-phase HPLC, reducing the percentage of the organic solvent (e.g., from 60% to 50% acetonitrile) will increase the retention time of all analytes. This provides more time for the column to separate them, which is especially effective for peaks that elute very early.[5] |
| Temperature | Adjust Column Temperature: Lowering the temperature can increase retention and may improve resolution, but it will also increase mobile phase viscosity and backpressure. Conversely, increasing the temperature can improve efficiency but may decrease retention.[13][18] |
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method for this compound
This protocol provides a starting point for method development. It should be validated and optimized for your specific instrument and sample matrix.
-
Column: C18 stationary phase (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Chromatographic Conditions:
-
Mode: Isocratic or Gradient. Start with an isocratic mixture (e.g., 60% A: 40% B) and adjust as needed to achieve optimal retention.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector Wavelength: Determine the UV maxima for this compound via a UV scan, or use a mass spectrometer for detection.
-
Injection Volume: 5-20 µL. Keep the volume as low as possible to maintain good peak shape.[12]
-
-
Sample Preparation:
-
Dissolve the this compound standard or sample extract in the initial mobile phase composition.
-
Filter the sample using a 0.22 µm syringe filter to remove any particulates that could clog the column.[12]
-
Protocol 2: Column Washing and Regeneration
Regular column maintenance is crucial for performance and longevity.[19] If you observe high backpressure or deteriorating peak shape, a column wash is recommended.
-
Disconnect the Column: Disconnect the column from the detector to prevent contamination.
-
Flush with Mobile Phase (No Buffer): Wash the column with 10-20 column volumes of your mobile phase mixture without any salts or buffers (e.g., Water/Acetonitrile).
-
Strong Solvent Wash (Reversed-Phase): Flush the column with progressively stronger organic solvents to remove strongly retained contaminants. A typical sequence is:
-
100% Methanol
-
100% Acetonitrile
-
75% Acetonitrile / 25% Isopropanol
-
100% Isopropanol
-
-
Return to Initial Conditions: Gradually re-introduce the initial mobile phase to re-equilibrate the column. Ensure the system is stable before resuming analysis.
Visualizations
The following diagrams illustrate key troubleshooting and theoretical concepts.
Caption: A logical workflow for troubleshooting common HPLC peak shape and resolution issues.
Caption: Key factors affecting HPLC resolution and the experimental parameters used to control them.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. silicycle.com [silicycle.com]
- 5. chromtech.com [chromtech.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Analysis of fentanyl and norfentanyl in human plasma by liquid chromatography-tandem mass spectrometry using electrospray ionization. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. waters.com [waters.com]
- 12. Peak Performance: How to Identify and Resolve Common HPLC Problems - Pharma Manual [pharmamanual.com]
- 13. mastelf.com [mastelf.com]
- 14. agilent.com [agilent.com]
- 15. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 16. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
- 18. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 19. rheniumgroup.co.il [rheniumgroup.co.il]
Norsufentanil-d3 stability in biological samples under different storage conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Norsufentanil-d3 in biological samples under various storage conditions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in biological samples?
The stability of this compound, like other fentanyl analogs, is influenced by several factors, including storage temperature, the number of freeze-thaw cycles, and the biological matrix itself.[1] Exposure to light and the presence of preservatives can also play a role in the stability of analytes in biological specimens.[2][3]
Q2: What are the recommended storage temperatures for biological samples containing this compound?
For long-term storage, it is recommended to keep biological samples frozen, typically at -20°C or -80°C.[4][5][6] Refrigerated conditions (4°C) may be suitable for short-term storage.[4][1] Room temperature storage is generally not recommended as it can lead to significant degradation of fentanyl analogs.[4][1]
Q3: How many freeze-thaw cycles can my samples undergo before significant degradation of this compound occurs?
It is best to limit the number of freeze-thaw cycles. Studies on fentanyl analogs have shown that degradation can be observed after as few as four freeze-thaw cycles.[4][5] It is advisable to aliquot samples into smaller volumes to avoid repeated freezing and thawing of the entire sample.
Q4: Is this compound expected to be stable in different biological matrices like blood, plasma, and urine?
Generally, fentanyl analogs have shown good stability in urine when stored under refrigerated or frozen conditions.[1][7] While they are also relatively stable in blood and plasma under frozen conditions, some instability has been observed, making frozen storage the recommended condition.[1] Postmortem blood has been identified as a less stable matrix compared to urine.[8]
Q5: Are deuterated standards like this compound more or less stable than their non-deuterated counterparts?
Deuterated standards are generally expected to exhibit similar stability profiles to their non-deuterated analogs. While studies focusing specifically on the stability of a wide range of deuterated standards are limited, the underlying chemical structure, which dictates stability, is very similar. Some research on heavy-labeled standards suggests good stability over multiple freeze-thaw cycles and short-term frozen storage.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low recovery of this compound from stored samples. | Analyte degradation due to improper storage temperature. | Verify that samples have been consistently stored at -20°C or -80°C. For any new studies, ensure and document proper storage conditions. |
| Multiple freeze-thaw cycles. | Minimize freeze-thaw cycles by preparing smaller aliquots for individual experiments. It is recommended to limit the cycles to fewer than four.[4][5] | |
| Instability in the specific biological matrix. | Review literature for the stability of similar compounds in your matrix. Consider performing a matrix-specific stability study. | |
| Inconsistent results between different aliquots of the same sample. | Non-homogenous sample. | Ensure the bulk sample is thoroughly mixed before aliquoting. |
| Aliquots underwent a different number of freeze-thaw cycles. | Keep a strict record of the handling of each aliquot. | |
| Analyte instability in processed samples (e.g., in the autosampler). | Evaluate the stability of processed extracts stored in the autosampler. Fentanyl analogs have been shown to be stable for 48 hours at 4°C in the autosampler.[5] | |
| Complete loss of this compound signal. | Significant degradation due to prolonged storage at inappropriate temperatures (e.g., room temperature). | Review the storage history of the sample. For fentanyl analogs, significant loss can occur within 24 hours at room temperature.[4][1] |
| Issues with the analytical method. | Verify the performance of your analytical method using freshly prepared quality control (QC) samples. |
Stability Data Summary
The following tables summarize stability data for fentanyl analogs, which can serve as a reference for this compound. The stability is generally considered acceptable if the mean concentration of the analyte is within ±15% of the nominal concentration.[6]
Table 1: Long-Term Stability of Fentanyl Analogs in Blood
| Storage Temperature | Duration | Stability |
| Room Temperature (~25°C) | 9 months | Stable (most analogs)[4][1] |
| Refrigerated (4°C) | 9 months | Stable (most analogs)[4][1] |
| Frozen (-20°C) | 9 months | Stable (most analogs)[4][1] |
| Elevated (35°C) | 1 week | Stable (most analogs)[4][1] |
Note: Acrylfentanyl was found to be unstable under most conditions.[4][1]
Table 2: Freeze-Thaw Stability of Fentanyl Analogs in Blood
| Number of Cycles | Storage Temperature | Stability |
| 4 cycles (over 2 weeks) | -20°C | Degradation observed[4][1] |
Experimental Protocols
Protocol 1: Long-Term Stability Assessment
-
Sample Preparation: Spike known concentrations of this compound into at least three replicates of the biological matrix (e.g., blood, plasma, urine) at low and high concentration levels.
-
Storage: Store these samples at various temperatures: -20°C, 4°C, and room temperature (~25°C).
-
Analysis: At specified time points (e.g., 1, 3, 6, 9 months), retrieve the samples, process them, and analyze the concentration of this compound using a validated analytical method like LC-MS/MS.
-
Evaluation: Compare the measured concentrations to the initial concentration of freshly prepared samples. The analyte is considered stable if the mean concentration is within an acceptable range (e.g., 85-115%) of the nominal concentration.
Protocol 2: Freeze-Thaw Stability Assessment
-
Sample Preparation: Prepare aliquots of the biological matrix spiked with this compound at low and high concentrations.
-
Freeze-Thaw Cycles: Subject the samples to a minimum of three freeze-thaw cycles. A typical cycle involves freezing the samples at -20°C or -80°C for at least 12 hours, followed by thawing unassisted at room temperature.
-
Analysis: After the final thaw, analyze the samples and compare the this compound concentrations to those of freshly prepared control samples that have not undergone freeze-thaw cycles.
-
Evaluation: Assess the percentage difference between the mean concentrations of the freeze-thaw samples and the control samples.
Visualized Workflows
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting logic for stability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. View of IMPACT OF SAMPLE STORAGE CONDITIONS ON FORENSIC TOXICOLOGY ANALYSIS – A REVIEW | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 4. Long-Term Stability of 13 Fentanyl Analogs in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stability Assessments in Bioanalytical Method Validation [celegence.com]
- 7. shsu-ir.tdl.org [shsu-ir.tdl.org]
- 8. researchgate.net [researchgate.net]
- 9. Investigation of the effects of storage and freezing on mixes of heavy-labeled metabolite and amino acid standards - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC Gradient for Norsufentanil and its Metabolites
Welcome to the technical support center for the chromatographic separation of norsufentanil and its metabolites. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their liquid chromatography (LC) methods.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of norsufentanil I should be targeting?
A1: Norsufentanil is the N-dealkylated metabolite of sufentanil. When developing an LC method, it's crucial to also consider potential metabolites of norsufentanil itself, especially in drug metabolism studies. The primary metabolic pathways for fentanyl analogs, which can be extrapolated to norsufentanil, include hydroxylation and further oxidation.[1][2][3] Key metabolites to consider are:
-
Hydroxylated metabolites: Monohydroxylated and dihydroxylated forms on the phenethyl and propionyl moieties are common.[2]
-
Nor-metabolites: While norsufentanil is already a "nor" metabolite, further dealkylation is possible depending on the specific analog structure.
-
Phase II Conjugates: Glucuronide and sulfate conjugates of the hydroxylated metabolites are also expected.[1][4]
Q2: What are common starting conditions for an LC gradient to separate norsufentanil and its metabolites?
A2: A good starting point for method development is a reversed-phase separation using a C18 or a phenyl-hexyl column. A gradient elution with acidic mobile phases is typically effective.
| Parameter | Recommendation |
| Column | C18 or Phenyl-Hexyl (e.g., 100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 50 °C |
A generic starting gradient could be:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 8.0 | 95 |
| 9.0 | 95 |
| 9.1 | 5 |
| 12.0 | 5 |
This gradient should be optimized based on the specific metabolites of interest and the complexity of the sample matrix.
Troubleshooting Guides
Issue 1: Poor Resolution Between Norsufentanil and a Metabolite
Q: I am observing co-elution or poor separation between norsufentanil and a closely related metabolite. How can I improve the resolution?
A: Achieving baseline separation of structurally similar compounds can be challenging. Here is a systematic approach to troubleshoot and improve resolution:
Step 1: Modify the Gradient Slope
A shallower gradient increases the separation window for closely eluting peaks.
-
Action: Decrease the rate of change of the organic mobile phase (%B) per unit of time around the elution time of the peaks of interest. For example, if the peaks elute at 40% B, you could introduce a segment in your gradient that goes from 35% to 45% B over a longer period.
Step 2: Change the Organic Modifier
The choice of organic solvent can alter selectivity.
-
Action: If you are using acetonitrile, try substituting it with methanol, or vice versa. Methanol has different solvent properties and can change the elution order and separation of your analytes.
Step 3: Adjust the Mobile Phase pH
Small changes in pH can significantly impact the retention of ionizable compounds like norsufentanil and its metabolites.
-
Action: The use of mobile phase additives like formic acid or ammonium formate helps to control the pH.[5] You can experiment with slightly different concentrations of the acidic modifier to find the optimal pH for separation.
Step 4: Evaluate a Different Stationary Phase
If modifying the mobile phase is insufficient, a different column chemistry may be necessary.
-
Action: Consider a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column. These stationary phases offer different interaction mechanisms (e.g., pi-pi interactions) that can be beneficial for separating structurally similar analytes.
Issue 2: Peak Tailing of Norsufentanil
Q: My peak for norsufentanil is exhibiting significant tailing. What are the possible causes and solutions?
A: Peak tailing for basic compounds like norsufentanil is a common issue in reversed-phase chromatography. It is often caused by secondary interactions with the silica support of the stationary phase.
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for addressing peak tailing.
Detailed Steps:
-
Mobile Phase pH: Norsufentanil is a basic compound. A low mobile phase pH (e.g., using 0.1% formic acid) ensures that it is protonated, which can reduce interactions with residual silanol groups on the column packing material.[6]
-
Column Condition: An old or contaminated column can have active sites that lead to peak tailing. Flushing the column or replacing it may be necessary.
-
Mobile Phase Additives: The addition of a small amount of a salt, like ammonium formate, can help to mask the active sites on the stationary phase and improve peak shape.[5][7]
Issue 3: Inconsistent Retention Times
Q: I am experiencing drift or sudden shifts in the retention times for my analytes. What could be the cause?
A: Inconsistent retention times can compromise the reliability of your analytical method. The following workflow can help identify the root cause.
Troubleshooting Workflow for Inconsistent Retention Times
Caption: Troubleshooting workflow for inconsistent retention times.
Key Considerations:
-
System Leaks: Even a small leak can cause fluctuations in the pump pressure and lead to retention time shifts.
-
Mobile Phase Preparation: Ensure mobile phases are prepared consistently and are adequately degassed to prevent bubble formation in the pump.
-
Column Equilibration: Insufficient equilibration time between injections, especially in gradient elution, is a common cause of retention time drift.
-
Temperature Control: A stable column temperature is crucial for reproducible chromatography. Ensure the column oven is functioning correctly.
Experimental Protocols
Sample Preparation (Plasma)
A protein precipitation extraction is a common method for plasma samples.
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., norsufentanil-d5).
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
Quantitative Data Summary
The following table summarizes typical mass spectrometry parameters for norsufentanil.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Norsufentanil | 233.2 | 150.1 |
| Norsufentanil-d5 (IS) | 238.2 | 150.1 |
Note: The exact m/z values may vary slightly depending on the instrument and calibration.
The limits of quantification (LOQ) for norsufentanil in biological matrices are typically in the low ng/mL to sub-ng/mL range, depending on the sensitivity of the mass spectrometer.[8][9]
References
- 1. Metabolic Pathways and Potencies of New Fentanyl Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure Elucidation of Urinary Metabolites of Fentanyl and Five Fentanyl Analogs using LC-QTOF-MS, Hepatocyte Incubations and Synthesized Reference Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Comparative analysis of the metabolites and biotransformation pathways of fentanyl in the liver and brain of zebrafish [frontiersin.org]
- 5. longdom.org [longdom.org]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative low-volume assay for simultaneous determination of fentanyl, norfentanyl, and minor metabolites in human plasma and urine by liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Carryover in Norsufentanil-d3 Analysis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize autosampler carryover during the analysis of Norsufentanil-d3.
Frequently Asked Questions (FAQs)
Q1: What is autosampler carryover and why is it a concern for this compound analysis?
A1: Autosampler carryover is the unintentional transfer of analyte from a previous injection to a subsequent one. In the analysis of this compound, a deuterated internal standard, carryover can lead to inaccurate quantification of the target analyte, Norsufentanil. Even minute amounts of carryover can significantly impact the accuracy and reliability of results, especially at low concentration levels. The primary sources of autosampler-related carryover include sample components adhering to the needle's exterior and interior surfaces, as well as contamination of the injection port, valves, and transfer tubing.[1][2][3]
Q2: What are the common causes of high carryover for opioid compounds like this compound?
A2: Opioid compounds, including fentanyl analogs like Norsufentanil, can be "sticky" and prone to adsorption onto various surfaces within the LC-MS system. Common causes of carryover for these compounds include:
-
Insufficient Needle Washing: Inadequate cleaning of the autosampler needle between injections is a primary cause.[1][2][3]
-
Inappropriate Wash Solvent: The wash solvent may not be effective at solubilizing this compound.
-
Complex Sample Matrix: Biological matrices can contain components that adhere to surfaces and trap the analyte.
-
Autosampler Hardware: Worn or dirty injector parts, such as rotor seals and stators, can be sources of carryover.
-
Column Contribution: The analytical column itself can also contribute to carryover if not properly washed between runs.
Q3: How can I differentiate between carryover from the autosampler and other system components?
A3: A systematic approach is necessary to pinpoint the source of carryover. This can be achieved by injecting a series of blanks and standards in a specific order. If carryover is observed in a blank injection immediately following a high-concentration standard, the autosampler is a likely culprit. To further isolate the source, you can bypass components of the LC system. For instance, replacing the column with a union and injecting a blank after a standard can help determine if the column is the primary source of carryover.
Troubleshooting Guides
Guide 1: Optimizing Autosampler Wash Protocols
High carryover is frequently traced back to an inadequate autosampler wash protocol. The following steps provide a systematic approach to optimizing your wash method for this compound analysis.
Physicochemical Properties of Norsufentanil
Understanding the solubility of Norsufentanil is critical for selecting an effective wash solvent.
| Solvent | Solubility |
| DMF | 30 mg/ml |
| DMSO | 20 mg/ml |
| Ethanol | 30 mg/ml |
| PBS (pH 7.2) | 0.16 mg/ml |
Based on this data, organic solvents are significantly more effective at dissolving Norsufentanil than aqueous buffers alone.
Recommended Wash Solvents:
A common starting point for a wash solvent in reversed-phase chromatography is a mixture of water and the strong organic solvent used in the mobile phase gradient.[2][3] For this compound, consider the following options:
-
Option 1 (Good): A mixture of Acetonitrile and Water (e.g., 50:50 v/v) with a small amount of acid (e.g., 0.1% Formic Acid) to aid in solubilization.
-
Option 2 (Better): A multi-solvent wash program utilizing both a strong organic solvent and an aqueous mixture. For example, a wash sequence could include a rinse with 100% Acetonitrile or Methanol followed by an aqueous/organic rinse.
-
Option 3 (Advanced): For persistent carryover, a "magic mixture" of Isopropanol, Acetonitrile, Methanol, and Water with a small percentage of Formic or Trifluoroacetic acid can be highly effective. A suggested composition is 25:25:25:25 (v/v/v/v) with 0.2% formic acid.[6]
Experimental Protocol: Wash Solvent Optimization
-
Prepare a high-concentration this compound standard.
-
Prepare several different wash solutions based on the recommendations above.
-
Inject the high-concentration standard followed by a series of blank injections using the first wash solution.
-
Analyze the blank injections for the presence of this compound.
-
Repeat steps 3 and 4 for each of the prepared wash solutions.
-
Compare the carryover levels for each wash solution to determine the most effective one.
Quantitative Impact of Wash Settings:
| Wash Mode | Relative Carryover |
| 6-second post-injection | 3x |
| 12-second pre- and post-injection | 1x |
This table illustrates the potential impact of optimizing wash duration and timing.
Guide 2: Systematic Troubleshooting of Carryover
If optimizing the wash protocol is insufficient, a more systematic approach is required to identify and eliminate the source of carryover.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting high carryover in LC-MS analysis.
Experimental Protocol: Isolating the Source of Carryover
-
Establish a Baseline: Inject a high-concentration this compound standard followed by at least three blank injections to confirm the presence and level of carryover.
-
Bypass the Column: Replace the analytical column with a zero-dead-volume union.
-
Inject Standard and Blanks: Repeat the injection sequence from step 1.
-
Analyze the Results:
-
If carryover is significantly reduced or eliminated, the column is a major contributor.
-
If carryover persists, the issue is likely within the autosampler or the tubing and connections before the column.
-
-
Inspect Autosampler Components: If the autosampler is implicated, inspect and clean or replace the needle, needle seat, and injection valve rotor seal.
Mandatory Visualizations
Signaling Pathway of Carryover Contamination
Caption: The pathway of carryover contamination from source to analytical effect.
References
Validation & Comparative
The Analytical Edge: A Comparative Guide to Norsufentanil-d3 and Other Fentanyl Internal Standards
For researchers, scientists, and drug development professionals at the forefront of opioid analysis, the selection of an appropriate internal standard is a critical decision that directly impacts data quality and reliability. This guide provides an objective comparison of Norsufentanil-d3 with other commonly used internal standards for the quantification of fentanyl and its analogs, supported by available experimental data and established analytical principles.
In the landscape of fentanyl analysis, achieving accurate and precise quantification is paramount. The use of a stable isotope-labeled internal standard (SIL-IS) is a cornerstone of robust bioanalytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard should mimic the analyte of interest throughout the entire analytical process—from sample preparation to ionization in the mass spectrometer—thereby compensating for variations in extraction efficiency, matrix effects, and instrument response.
This guide will delve into a comparison of this compound against two other prevalent fentanyl internal standards: Fentanyl-d5 and Carfentanil-d5. While direct, head-to-head comparative studies are not extensively available in the current body of literature, this guide synthesizes existing data and analytical best practices to provide a comprehensive overview for informed decision-making.
Key Performance Indicators: A Comparative Overview
The performance of an internal standard is evaluated based on several key parameters, including recovery, matrix effect, and precision. The following table summarizes hypothetical performance data based on typical results for well-suited internal standards in validated bioanalytical methods. It is important to note that these values are illustrative and can vary depending on the specific matrix and analytical method employed.
| Internal Standard | Analyte(s) | Typical Recovery (%) | Typical Matrix Effect (%) | Typical Precision (CV%) |
| This compound | Fentanyl, Norfentanyl, Sufentanil | 85 - 105 | 90 - 110 | < 15 |
| Fentanyl-d5 | Fentanyl, Fentanyl Analogs | 85 - 110 | 88 - 112 | < 15 |
| Carfentanil-d5 | Fentanyl, Carfentanil, Potent Analogs | 80 - 100 | 85 - 115 | < 15 |
Note: The data presented in this table is illustrative and based on general expectations for stable isotope-labeled internal standards in well-developed LC-MS/MS methods. Actual performance will vary depending on the specific experimental conditions, matrix, and validation protocol.
Deep Dive into the Alternatives
This compound
Norsufentanil is a metabolite of sufentanil, and its deuterated form, this compound, serves as an excellent internal standard for the quantification of fentanyl, its major metabolite norfentanyl, and sufentanil itself. Its structural similarity to norfentanyl makes it a particularly suitable choice for monitoring this key metabolite.
Fentanyl-d5
Fentanyl-d5 is one of the most commonly used internal standards for fentanyl quantification. Its structure is nearly identical to fentanyl, differing only in the presence of five deuterium atoms. This close structural similarity ensures that it co-elutes with fentanyl and behaves similarly during extraction and ionization, providing reliable correction for analytical variability.
Carfentanil-d5
Carfentanil-d5 is the deuterated analog of carfentanil, an extremely potent fentanyl analog. It is often employed as an internal standard when analyzing for carfentanil and other highly potent fentanyl derivatives. Due to its structural similarity to other fentanyl analogs, it can also be used for the broader screening and quantification of this class of compounds.
Experimental Protocols
A robust and validated experimental protocol is the foundation of accurate analysis. The following is a representative protocol for the quantification of fentanyl and norfentanyl in a biological matrix (e.g., urine) using this compound as an internal standard.
Sample Preparation: Dilute-and-Shoot
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the urine sample, calibrator, or quality control sample.
-
Internal Standard Spiking: Add 10 µL of a 100 ng/mL this compound working solution to each tube.
-
Dilution: Add 400 µL of a protein precipitation solvent (e.g., acetonitrile or methanol) to each tube.
-
Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 or similar reversed-phase column suitable for the separation of fentanyl and its metabolites.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient program to achieve separation of fentanyl, norfentanyl, and the internal standard.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions:
-
Fentanyl: e.g., 337.2 -> 188.2
-
Norfentanyl: e.g., 233.2 -> 84.1
-
This compound: e.g., 279.1 -> 96.1 (Note: Exact transitions may vary based on instrumentation and optimization).
-
Visualizing the Workflow and Comparison
To further clarify the analytical process and the comparison of internal standards, the following diagrams are provided.
Caption: A generalized workflow for the analysis of fentanyl using an internal standard.
Caption: Logical comparison of fentanyl internal standards against ideal attributes.
A Head-to-Head Comparison: Norsufentanil-d3 versus Norfentanyl-d5 as Internal Standards in Bioanalytical Applications
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of fentanyl and sufentanil metabolites, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of two commonly used deuterated internal standards, Norsufentanil-d3 and Norfentanyl-d5, supported by experimental data from published analytical methods.
This document will delve into the performance characteristics of each internal standard, present detailed experimental protocols for their use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, and offer a comparative analysis to guide the selection process for specific research needs.
Executive Summary
This compound and Norfentanyl-d5 are indispensable tools for the quantification of their non-deuterated counterparts, norsufentanil and norfentanyl, which are the primary metabolites of the potent synthetic opioids sufentanil and fentanyl, respectively. The ideal internal standard should co-elute with the analyte of interest, exhibit similar ionization efficiency and extraction recovery, and be free from isotopic interference, thereby compensating for variations in sample preparation and instrument response.
This guide will demonstrate that while both this compound and Norfentanyl-d5 are highly effective as internal standards, subtle differences in their analytical performance and the specific requirements of the assay should be considered for optimal method development.
Performance Data Overview
The following tables summarize the key performance parameters for analytical methods utilizing this compound and Norfentanyl-d5 as internal standards. These data have been compiled from various validated LC-MS/MS methods reported in peer-reviewed literature.
Table 1: Performance Characteristics of this compound as an Internal Standard for Norsufentanil Analysis
| Parameter | Reported Value(s) | Matrix | Reference |
| Linearity (r²) | ≥ 0.990 | Urine | [1] |
| Lower Limit of Quantification (LLOQ) | 0.002 - 0.041 ng/mL | Urine | [1] |
| Accuracy (% Bias) | Within ±25% | Urine | [1] |
| Precision (%RSD) | < 15% | Urine | [1] |
| Recovery | Not explicitly stated for this compound | Urine | [1] |
| Matrix Effect | Substantially decreased | Urine | [1] |
Table 2: Performance Characteristics of Norfentanyl-d5 as an Internal Standard for Norfentanyl Analysis
| Parameter | Reported Value(s) | Matrix | Reference(s) |
| Linearity (r²) | ≥ 0.9988 | Plasma, Saliva | [2] |
| ≥ 0.996 | Urine | [3] | |
| Lower Limit of Quantification (LLOQ) | 0.030 µg/L (Plasma), 0.045 µg/L (Saliva) | Plasma, Saliva | [2] |
| 0.25 ng/mL | Urine | [3] | |
| Accuracy (% Bias) | 96% - 108% | Plasma, Saliva | [2] |
| Precision (%RSD) | 1.0% - 15.5% | Plasma, Saliva | [2] |
| Recovery | Not explicitly stated | - | - |
| Matrix Effect | Not explicitly stated | - | - |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting these analytical methods. Below are representative experimental protocols for the quantification of norsufentanil and norfentanyl using their respective deuterated internal standards.
Protocol 1: Quantification of Norsufentanil in Urine using Norsufentanil-d5
This protocol is based on a validated method for the detection of multiple fentanyl analogs and metabolites.[1]
1. Sample Preparation (Solid Phase Extraction - SPE)
-
To 1 mL of urine, add an internal standard solution containing Norsufentanil-d5.
-
Perform solid-phase extraction using an appropriate SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes and the internal standard.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. LC-MS/MS Conditions
-
LC Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Consistent with the column dimensions and particle size.
-
Injection Volume: Typically 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both norsufentanil and Norsufentanil-d5.
Protocol 2: Quantification of Norfentanyl in Plasma/Saliva using Norfentanyl-d5
This protocol is adapted from a method for the simultaneous quantification of fentanyl and norfentanyl in human plasma and saliva.[2]
1. Sample Preparation (Protein Precipitation for Plasma)
-
To a small volume of plasma (e.g., 100 µL), add an internal standard solution containing Norfentanyl-d5.
-
Add a protein precipitation agent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
2. LC-MS/MS Conditions
-
LC Column: C18 reverse-phase column.
-
Mobile Phase: Gradient elution with an aqueous buffer and an organic solvent.
-
Ionization: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.
-
MRM Transitions: Specific transitions for norfentanyl and Norfentanyl-d5 are monitored.
Comparative Analysis
Both this compound and Norfentanyl-d5 serve as excellent internal standards for their respective target analytes. The choice between them is primarily dictated by the analyte being quantified. However, a broader comparison reveals several key points for consideration in method development:
-
Analyte Specificity: The most critical factor is matching the internal standard to the analyte. This compound is the appropriate choice for norsufentanil, while Norfentanyl-d5 is the standard for norfentanyl. The structural similarity and identical chromatographic behavior (in the absence of isotopic effects) ensure the most accurate compensation for analytical variability.
-
Performance: Based on the available data, both internal standards enable the development of highly sensitive, accurate, and precise analytical methods. The reported LLOQs for methods using both standards are in the low ng/mL to pg/mL range, which is essential for detecting the low concentrations of these metabolites in biological matrices.
-
Matrix Effects: While one study explicitly mentions a substantial decrease in matrix effects with the use of a deuterated internal standard for norsufentanil, this is a generally accepted advantage of using stable isotope-labeled internal standards. It is reasonable to expect that Norfentanyl-d5 provides a similar benefit in minimizing the impact of matrix components on ionization efficiency.
-
Cross-Reactivity in Multiplexed Assays: In methods designed to quantify a panel of opioids and their metabolites, the selection of internal standards becomes more complex. It is crucial to ensure that the chosen internal standards do not have any isotopic overlap or cross-talk with other analytes in the panel. The d3 and d5 labeling of norsufentanil and norfentanyl, respectively, provides a significant mass difference that minimizes the risk of such interference.
Metabolic Pathways and the Importance of Metabolite Quantification
The quantification of norsufentanil and norfentanyl is critical for pharmacokinetic studies and in forensic toxicology to confirm exposure to sufentanil and fentanyl. Both parent drugs undergo N-dealkylation to form their respective "nor-" metabolites.[4]
Conclusion
Both this compound and Norfentanyl-d5 are robust and reliable internal standards for the quantitative analysis of their corresponding non-deuterated metabolites. The choice of which to use is fundamentally determined by the target analyte of the study. The experimental data presented in this guide, compiled from various validated methods, demonstrate that both internal standards facilitate the development of highly sensitive and accurate LC-MS/MS assays. For researchers developing new methods, the key to success lies in careful optimization of sample preparation and LC-MS/MS conditions, for which the provided protocols offer a solid starting point. The use of these stable isotope-labeled internal standards is a critical component in mitigating analytical variability and ensuring the generation of high-quality, defensible data in the fields of clinical and forensic toxicology and pharmaceutical research.
References
- 1. Comparison of Two Automated Solid Phase Extractions for the Detection of Ten Fentanyl Analogs and Metabolites in Human Urine Using Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development, validation and application of an HPLC-MS/MS method for the determination of fentanyl and nor-fentanyl in human plasma and saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistryworld.com [chemistryworld.com]
- 4. Metabolic Pathways and Potencies of New Fentanyl Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Proficiency Testing for Norsufentanil Analysis: A Comparative Guide for Laboratories
For researchers, scientists, and drug development professionals engaged in the analysis of Norsufentanil, participation in a robust proficiency testing (PT) program is paramount for ensuring the accuracy and reliability of analytical results. This guide provides a comparative overview of available proficiency testing options, supported by experimental data and detailed methodologies, to aid laboratories in selecting a program that best suits their needs.
Comparison of Proficiency Testing Programs
While proficiency testing programs specifically dedicated to Norsufentanil are not widely advertised, several reputable providers offer programs for synthetic opioids, which may include Norsufentanil or its close structural analogs like Norfentanyl. Laboratories should verify the inclusion of Norsufentanil in the analyte list for each testing cycle.
The most comprehensively documented program in the public domain is the Synthetic Opioid Proficiency Testing Program developed by RTI International in collaboration with the U.S. Centers for Disease Control and Prevention (CDC).[1] Data from a pilot study of this program provides valuable insights into its structure and performance. Other notable providers of forensic toxicology and synthetic drug proficiency tests include the College of American Pathologists (CAP), Collaborative Testing Services (CTS), and NSI Lab Solutions.
Below is a summary of key features, primarily based on the RTI International program, which can serve as a benchmark for evaluating other providers.
| Feature | RTI International Synthetic Opioids PT Program | Other Potential Providers (e.g., CAP, CTS, NSI) |
| Program Focus | Identification of fentanyl and fentanyl-related compounds.[1] | General toxicology, synthetic drug analysis.[2][3] |
| Analytes | Includes a range of synthetic opioids. Norfentanyl, a close analog of Norsufentanil, was included in the pilot study.[1] | Extensive analyte lists; inclusion of Norsufentanil should be confirmed with the provider.[4] |
| Sample Matrices | Human Urine, Non-human Plasma, Non-human Whole Blood.[1][5] | Typically includes urine and serum/plasma.[2] |
| Frequency | Two shipments per year, with six samples per shipment.[5] | Varies by program, often 2-4 times per year.[2] |
| Concentration Ranges | Norfentanyl in urine: 5–80 ng/mL; Norfentanyl in plasma/whole blood: 5–20 ng/mL.[1] | Provider-specific and may vary with each PT event. |
| Performance Data | Pilot study (Year 1) showed overall detection percentages of 95.5% and 97.2% in two events. Some false positives were reported and attributed to laboratory contamination.[1] | Summary reports are typically provided to participants. Publicly available comparative data is limited. |
| Accreditation | ISO/IEC 17043:2010.[5] | Reputable providers are typically accredited to ISO/IEC 17043. |
Supporting Experimental Data
The pilot proficiency testing scheme for synthetic opioids conducted by Hart et al. provides valuable quantitative data on laboratory performance.[1] In the first year of this study, involving ten public health laboratories, the overall detection rates for the synthetic opioids included were high, demonstrating the capability of participating labs to identify these compounds.
Table 1: Performance in the Pilot Synthetic Opioid PT Scheme (Year 1)
| Performance Metric | Event 1 | Event 2 |
| Overall Detection Percentage | 95.5% | 97.2% |
| Apparent False Positives | 31 | 4 |
The false positives in Event 1 were primarily attributed to carryover or contamination within the analytical systems of the participating laboratories. Notably, laboratories that reported false positives in the first event did not do so in the second, indicating that the PT program was effective in helping to identify and rectify issues in laboratory procedures.[1]
Experimental Protocols
A detailed experimental protocol for a commercial proficiency testing program is often proprietary. However, the methodology used in the pilot study by Hart et al. serves as a representative example of how such a program is conducted.[1]
Sample Preparation and Distribution:
-
Certified reference materials of synthetic opioids, including Norfentanyl, are obtained.
-
Stock solutions are prepared and used to fortify blank human urine, non-human plasma, and non-human whole blood matrices to target concentrations.
-
Samples are prepared in duplicate and a portion is retained for verification and stability testing.
-
Aliquots of the fortified samples are shipped frozen to participating laboratories.
Laboratory Analysis and Reporting:
-
Participating laboratories analyze the samples using their routine analytical methods (e.g., LC-MS/MS).
-
Laboratories report their qualitative findings (identification of the analytes) to the PT provider.
-
The provider compiles the results and issues a report comparing the performance of each laboratory against the expected results.
Visualizations
Experimental Workflow for Proficiency Testing
The following diagram illustrates a typical workflow for a proficiency testing program for synthetic opioids.
Caption: A generalized workflow for a synthetic opioid proficiency testing program.
Norsufentanil Signaling Pathway
Norsufentanil, a metabolite of the potent synthetic opioid sufentanil, is expected to exert its effects primarily through the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR). The binding of Norsufentanil to the MOR initiates a signaling cascade that leads to analgesia.
Caption: Simplified signaling pathway of Norsufentanil via the mu-opioid receptor.
References
- 1. A pilot PT scheme for external assessment of laboratory performance in testing synthetic opioid compounds in urine, plasma, and whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TOXICOLOGY-T [estore.cap.org]
- 3. cts-forensics.com [cts-forensics.com]
- 4. scribd.com [scribd.com]
- 5. Synthetic Opioids Program - ForensicRTI [forensicrti.org]
Safety Operating Guide
Navigating the Disposal of Norsufentanil-d3: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of Norsufentanil-d3, a potent fentanyl analog, is a critical responsibility for researchers and drug development professionals. This guide provides essential safety and logistical information, including detailed operational and disposal plans, to facilitate the proper handling of this controlled substance. Adherence to these procedures is paramount to protecting personnel and the environment, while maintaining strict compliance with regulatory standards.
This compound, like other fentanyl analogs, is classified as a controlled substance, and its disposal is regulated by the Drug Enforcement Administration (DEA). The primary principle of disposal is to render the substance "non-retrievable," meaning it cannot be transformed back into a physical or chemical state as a controlled substance or its analog[1][2].
Disposal Procedures for this compound
Researchers and laboratory personnel must follow a structured disposal plan that prioritizes safety and regulatory compliance. The following step-by-step process outlines the recommended procedures for the disposal of this compound waste.
Step 1: Segregation and Initial Containment
-
Immediately segregate all this compound waste, including unused product, contaminated personal protective equipment (PPE), and cleaning materials, from other laboratory waste streams.
-
Place all solid and liquid waste into clearly labeled, sealed, and leak-proof containers.
Step 2: Quantification and Documentation
-
Accurately quantify the amount of this compound waste.
-
Maintain a detailed disposal log, documenting the date, time, quantity of waste, and the personnel involved in the disposal process. This log must be available for inspection by the DEA[1].
Step 3: Selection of Disposal Method
-
For DEA-registered facilities, several disposal options are available:
-
Reverse Distributor: Transferring the waste to a DEA-registered reverse distributor is a common and compliant method for controlled substance disposal[2].
-
Incineration: EPA-approved incineration is a highly effective method for the complete destruction of controlled substances[3].
-
Chemical Deactivation: On-site chemical deactivation can be performed to render the this compound non-retrievable. This method should be followed by disposal as hazardous waste[1][3].
-
Step 4: On-Site Chemical Deactivation Protocol
-
For laboratories opting for on-site chemical deactivation, the following protocol is recommended based on studies of fentanyl and its analogs.
-
Personnel and Safety: This procedure must be conducted by at least two authorized employees who will handle and witness the entire process[1]. All personnel must wear appropriate PPE, including nitrile gloves, safety goggles, and a lab coat.
-
Deactivating Solutions: Prepare one of the following decontaminating solutions. Research has shown that solutions containing peracetic acid, activated hydrogen peroxide, or acidified hypochlorite are effective in degrading fentanyl[4].
-
Procedure:
-
In a designated chemical fume hood, carefully add the this compound waste to the prepared deactivating solution.
-
Allow the mixture to react for a sufficient contact time to ensure complete degradation.
-
Following deactivation, the resulting solution must be disposed of as hazardous waste in accordance with federal, state, and local regulations.
-
Step 5: Final Disposal and Record Keeping
-
For waste treated by chemical deactivation, place the sealed container in the appropriate hazardous waste stream.
-
If using a reverse distributor or incineration service, follow their specific packaging and transportation guidelines.
-
Complete and file the necessary DEA forms, such as Form 41, to document the destruction of the controlled substance[5]. Retain all disposal records for a minimum of two years[1].
Chemical Deactivation Data
The following table summarizes effective decontaminating agents for fentanyl and its analogs, which can be applied to the disposal of this compound.
| Decontaminating Agent | Concentration/pH | Contact Time | Efficacy |
| Peracetic Acid Solution | Varies by product | > 1 minute | Highly effective in degrading fentanyl on PPE[4]. |
| Activated Hydrogen Peroxide | Varies by product | ~ 1 hour | Effective for cleanup of fentanyl contaminated surfaces[4]. |
| Acidified Bleach (Hypochlorite) | pH 5 | ~ 1 hour | Significant reduction in recovered fentanyl[6]. |
Disposal Workflow
The logical flow of the this compound disposal process is illustrated in the diagram below.
References
- 1. danielshealth.com [danielshealth.com]
- 2. practicegreenhealth.org [practicegreenhealth.org]
- 3. actenviro.com [actenviro.com]
- 4. epa.gov [epa.gov]
- 5. easyrxcycle.com [easyrxcycle.com]
- 6. Decontamination options for indoor surfaces contaminated with realistic fentanyl preparations - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
